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4-chloro-5-fluoro-2-methyl-1H-indole Documentation Hub

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  • Product: 4-chloro-5-fluoro-2-methyl-1H-indole

Core Science & Biosynthesis

Foundational

chemical structure of 4-chloro-5-fluoro-2-methyl-1H-indole

Executive Summary: The Scaffold at a Glance This guide provides a comprehensive technical analysis of 4-chloro-5-fluoro-2-methyl-1H-indole , a highly specialized bicyclic heteroaromatic scaffold. Unlike generic indoles,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

This guide provides a comprehensive technical analysis of 4-chloro-5-fluoro-2-methyl-1H-indole , a highly specialized bicyclic heteroaromatic scaffold. Unlike generic indoles, this specific halogenation pattern (4-Cl, 5-F) combined with C2-methylation creates a unique electronic and steric profile essential for modern drug discovery, particularly in the development of CRTH2 antagonists , kinase inhibitors , and antiviral agents .

The 5-fluoro substituent serves as a metabolic blocker (preventing hydroxylation), while the 4-chloro substituent induces a specific torsional twist in biaryl systems and enhances lipophilic contacts. The 2-methyl group blocks the reactive C2 position, directing electrophilic substitutions to C3, the primary vector for diversification.

Part 1: Structural & Electronic Architecture

Physicochemical Profile

The following data represents the core properties derived from structural analysis and analog extrapolation.

PropertyValue (Experimental/Predicted)Significance
Molecular Formula C₉H₇ClFN
Molecular Weight 183.61 g/mol Fragment-based drug discovery (FBDD) compliant (<200 Da).
LogP (Predicted) 3.2 ± 0.4High lipophilicity due to di-halogenation; requires polar solubilizing groups in final drug design.
pKa (Indole NH) ~15.8Slightly more acidic than unsubstituted indole (16.2) due to EWG (F/Cl) inductive effects.
H-Bond Donors/Acceptors 1 / 0 (Indole N is a poor acceptor)Critical for "hinge-binding" in kinase domains.
Topological Polar Surface Area 15.79 ŲExcellent membrane permeability.
Electronic "Push-Pull" & Steric Environment
  • The 5-Fluoro Effect: Fluorine at C5 is strongly electronegative (

    
    ), pulling electron density from the benzene ring. However, it also acts as a resonance donor. In this scaffold, its primary role is metabolic blocking . C5 is the primary site of Cytochrome P450 oxidation in indoles; fluorination here significantly extends half-life (
    
    
    
    ).
  • The 4-Chloro Steric Lock: The chlorine atom at C4 is bulky (Van der Waals radius ~1.75 Å). This creates a "steric buttress" effect. If a substituent is introduced at C3, the C4-Cl forces the C3-substituent out of planarity, locking the molecule into a specific bioactive conformation.

  • The 2-Methyl Cap: Methylation at C2 prevents oxidation to oxindole and blocks dimerization, forcing all subsequent synthetic chemistry (e.g., Vilsmeier-Haack formylation) to occur exclusively at C3.

Part 2: Synthetic Pathways (The "How-To")

The synthesis of this scaffold presents a classic regioselectivity challenge. The most robust, scalable method is the Fischer Indole Synthesis , though it requires careful isomer separation.

Primary Route: Fischer Indole Cyclization

Reaction Logic: The condensation of a hydrazine with a ketone under acidic conditions. Precursor: 3-Chloro-4-fluorophenylhydrazine (derived from 3-chloro-4-fluoroaniline). Ketone: Acetone (yields 2-methyl substituted indole).

The Regioselectivity Challenge: Starting with 3-chloro-4-fluorophenylhydrazine, the hydrazone intermediate has two ortho positions available for cyclization:

  • C2 (Sterically hindered by Cl): Leads to the target 4-chloro-5-fluoro-2-methylindole .

  • C6 (Unhindered): Leads to the isomer 6-chloro-5-fluoro-2-methylindole .

Note: While steric hindrance usually disfavors the 4-isomer, electronic effects and the use of specific Lewis acids (e.g., ZnCl₂) can shift the ratio. Separation via column chromatography is mandatory.

Detailed Experimental Protocol

Step 1: Hydrazone Formation

  • Dissolve 3-chloro-4-fluorophenylhydrazine hydrochloride (1.0 eq) in Ethanol.

  • Add Acetone (3.0 eq) and a catalytic amount of Acetic Acid.

  • Reflux for 2 hours. Monitor by TLC.[1]

  • Concentrate to yield the crude hydrazone oil.

Step 2: Cyclization (The Critical Step)

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) is preferred for its ability to act as both solvent and catalyst, often improving yields of sterically crowded indoles.

  • Heat PPA to 80°C. Slowly add the crude hydrazone.

  • Exotherm Control: The reaction is exothermic. Maintain internal temperature between 90-110°C.

  • Stir for 3-4 hours. The mixture will turn dark brown.

  • Quench: Pour the hot reaction mixture onto crushed ice/water (vigorous stirring required).

  • Workup: Extract with Ethyl Acetate (x3). Wash organic layer with NaHCO₃ (sat) to remove acid, then Brine. Dry over Na₂SO₄.

Step 3: Purification (Isomer Separation)

  • The crude residue contains both 4-Cl and 6-Cl isomers.

  • Flash Chromatography: Stationary phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexanes:Ethyl Acetate (Start 95:5

    
     85:15).
    
  • Identification: The 4-chloro isomer (target) typically elutes second due to the "ortho effect" and slightly higher polarity/interaction with silica compared to the 6-chloro isomer (though this must be confirmed via 1H NMR NOE studies).

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 3-Chloro-4-fluoroaniline Diazotization 1. Diazotization (NaNO2, HCl, SnCl2) Start->Diazotization Hydrazine Intermediate: 3-Chloro-4-fluorophenylhydrazine Diazotization->Hydrazine Condensation 2. Condensation (Acetone, EtOH, Reflux) Hydrazine->Condensation Hydrazone Intermediate: Hydrazone Species Condensation->Hydrazone Cyclization 3. Fischer Cyclization (Polyphosphoric Acid, 100°C) Hydrazone->Cyclization Crude Crude Mixture: 4-Cl & 6-Cl Isomers Cyclization->Crude Purification 4. Flash Chromatography (Hexane/EtOAc) Crude->Purification Target TARGET: 4-Chloro-5-fluoro-2-methyl-1H-indole Purification->Target Fraction 2 (Typical)

Figure 1: Step-by-step synthetic workflow for the production of the target indole via Fischer Cyclization.

Part 3: Spectroscopic Characterization (Self-Validation)

To validate the synthesis, you must distinguish the 4-chloro isomer from the 6-chloro isomer. NMR is the definitive tool.

Predicted ¹H NMR (DMSO-d₆, 400 MHz)
Proton PositionShift (δ ppm)MultiplicityCoupling Constants (

)
Diagnostic Note
NH (H1) 11.2 - 11.5Broad Singlet-Exchangeable with D₂O.
Methyl (H2-Me) 2.35 - 2.40Singlet (d)

Hz
Distinctive 2-Me signal; often shows long-range coupling to H3.
H3 6.15 - 6.25Singlet (q)

Hz
Characteristic indole C3-H.
H6 7.10 - 7.20Doublet

Hz
CRITICAL: In the 4-Cl isomer, H6 is ortho to F. It appears as a doublet.
H7 7.30 - 7.40Doublet

Hz
Ortho coupling to H6.

Differentiation Strategy:

  • Target (4-Cl, 5-F): The protons on the benzene ring are H6 and H7. They are ortho to each other. You will see an AB system (two doublets) with an ortho-coupling constant (~8-9 Hz).

  • Isomer (6-Cl, 5-F): The protons are H4 and H7. They are para to each other. You will see two singlets (or weak meta-coupling), NOT strong ortho-coupling.

  • ¹⁹F NMR: The 4-Cl substituent will deshield the 5-F signal differently than a 6-Cl substituent.

Part 4: Medicinal Chemistry Applications

This scaffold is not a drug in itself but a high-value intermediate.

Pharmacophore Mapping
  • Kinase Inhibitors: The indole NH and N1 pairs serve as a hinge-binding motif. The 4-Cl group can occupy the "gatekeeper" pocket or hydrophobic region I, improving selectivity against kinases with smaller gatekeeper residues.

  • CRTH2 Antagonists: Similar to Ramatroban , the 2-methyl-indole core fits into the hydrophobic pocket of the CRTH2 receptor (involved in allergic inflammation). The 5-F enhances metabolic stability against liver microsomes.

Functionalization Potential
  • C3-Formylation: Reaction with POCl₃/DMF (Vilsmeier-Haack) yields the 3-carbaldehyde, a gateway to vinyl nitriles or aldol condensations.

  • N1-Alkylation: The NH is acidic enough for deprotonation by NaH, allowing alkylation with halides to introduce solubility tails or receptor-targeting chains.

References

  • Synthesis of Fluorinated Indoles

    • Title: "Strategic Synthesis and Significance of 4-Fluoro-2-methyl-1H-indol-5-amine"
    • Source: BenchChem Technical Guides[1]

  • Medicinal Chemistry of Chlorine

    • Title: "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery"
    • Source: N
    • URL:[Link]

  • Related Scaffold Data (Ester Analog)

    • Title: "Methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate D
    • Source: M
    • URL:[Link]

  • Title: "Novel method for preparing intermediate 6-chloro-5-fluoroindole" (Patent CN102702066A)

Sources

Foundational

A Comprehensive Technical Guide to 4-chloro-5-fluoro-2-methyl-1H-indole: Properties, Synthesis, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of 4-chloro-5-fluoro-2-methyl-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-chloro-5-fluoro-2-methyl-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug development. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally related molecules and established chemical safety principles to offer a robust framework for its safe handling, use, and disposal.

Compound Profile and Physicochemical Properties

4-chloro-5-fluoro-2-methyl-1H-indole belongs to the indole class of heterocyclic compounds, which are core scaffolds in many biologically active molecules. The presence of both chlorine and fluorine atoms on the benzene ring, along with a methyl group on the pyrrole ring, imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets.[1] While specific experimental data for this compound is scarce, we can infer its likely properties based on related structures.

Table 1: Predicted Physicochemical Properties of 4-chloro-5-fluoro-2-methyl-1H-indole

PropertyPredicted Value/InformationRationale/Source Analogy
Molecular Formula C₉H₇ClFNBased on chemical structure.
Molecular Weight ~199.61 g/mol Calculated from the molecular formula.
Appearance Likely a solid (e.g., powder) at room temperature.[2][3]Analogy with similar substituted indoles which are typically solids.[2][3]
Solubility Moderate solubility in polar organic solvents.The indole moiety can engage in hydrogen bonding.[1]
Storage Temperature Recommended 0-5°C, in a dry, well-ventilated place.[2][4]Common storage condition for preserving the stability of complex organic molecules.[2][4]

Synthesis and Reactivity

The synthesis of substituted indoles like 4-chloro-5-fluoro-2-methyl-1H-indole can be achieved through various established methods in organic chemistry. The Fischer indole synthesis is a classic and plausible route, involving the acid-catalyzed cyclization of a substituted phenylhydrazone.[5] Another common method is the Leimgruber-Batcho indole synthesis.[5]

A robust synthesis for a structurally similar compound, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, highlights the use of a substituted aniline derivative which undergoes cyclization.[6] This suggests that a likely precursor for the target compound would be a correspondingly substituted aniline or phenylhydrazine.

Reactivity Profile:
  • Stability : The compound is expected to be stable under normal storage conditions.[7]

  • Incompatible Materials : Avoid strong oxidizing agents.[7]

  • Hazardous Decomposition Products : Upon thermal decomposition, it may release toxic and irritating gases such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.[7][8]

  • Hazardous Polymerization : Hazardous polymerization is not expected to occur.[7]

Hazard Identification and Toxicological Profile

Based on data from analogous fluorinated and chlorinated indoles, 4-chloro-5-fluoro-2-methyl-1H-indole is presumed to be hazardous. The primary hazards are expected to be:

  • Skin Corrosion/Irritation : Category 2 - Causes skin irritation.[7][8][9]

  • Serious Eye Damage/Eye Irritation : Category 2 - Causes serious eye irritation.[7][8][9]

  • Specific Target Organ Toxicity (Single Exposure) : Category 3 - May cause respiratory irritation.[8][9]

The presence of the fluorine atom necessitates careful handling, as fluoro-organic compounds can have unique toxicological properties.[10] It is crucial to handle this compound with appropriate safety protocols due to its potential biological effects.[1]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the presumed hazards, a stringent protocol for handling and use is mandatory. The following steps are based on best practices for handling hazardous chemical solids in a laboratory setting.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE for handling this compound is provided below.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment lab Researcher goggles Tightly fitting safety goggles (EN 166 or NIOSH approved) lab->goggles Eye/Face Protection gloves Chemical-impermeable gloves (inspect before use) lab->gloves Hand Protection coat Fire/flame resistant lab coat lab->coat Body Protection respirator NIOSH/MSHA approved respirator (if dust is generated) lab->respirator Respiratory Protection (as needed)

Caption: Mandatory PPE for handling 4-chloro-5-fluoro-2-methyl-1H-indole.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a chemical fume hood is operational and certified.

    • Verify that an eyewash station and safety shower are directly accessible.[7]

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.

    • Don all required PPE as outlined in the diagram above.

  • Weighing and Transfer :

    • Handle the solid compound exclusively within the fume hood to avoid inhalation of dust.[11]

    • Use non-sparking tools for transfer.[11]

    • Weigh the desired amount in a tared container.

    • Close the primary container tightly immediately after use.

  • Dissolution :

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

    • Organic solvents are often volatile and flammable; handle with care away from ignition sources.[12]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[7][8]

    • Decontaminate all surfaces and equipment used.

    • Dispose of contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.[7]

First-Aid Measures

The following flowchart outlines the immediate actions to be taken in case of exposure.

First_Aid_Flowchart cluster_routes cluster_actions start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. Get immediate medical attention. inhalation->action_inhale action_skin 1. Remove contaminated clothing. 2. Wash skin with plenty of soap and water for at least 15 minutes. 3. Get medical attention if irritation occurs. skin->action_skin action_eye 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present. 3. Continue rinsing for at least 15 minutes. 4. Get medical attention. eye->action_eye action_ingest 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Call a Poison Center or doctor immediately. ingestion->action_ingest

Caption: First-aid procedures for exposure to 4-chloro-5-fluoro-2-methyl-1H-indole.

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8][9]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][8][9] If skin irritation persists, seek medical advice.[7][8]

  • Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[7][8][9] Seek medical attention.[7][8][9]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[11]

Fire-Fighting and Spill Response
  • Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11]

  • Specific Hazards : Thermal decomposition can release hazardous gases like NOx, HF, and HCl.[7][8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][11]

  • Spill Response :

    • Evacuate personnel from the area.[11]

    • Ensure adequate ventilation.[11]

    • Avoid dust formation.[8][11]

    • Wear full PPE, including respiratory protection.

    • Carefully sweep up the spilled solid and place it in a suitable, closed container for disposal.[8][11]

    • Do not let the chemical enter drains.[11]

Storage and Disposal

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][11] Store locked up and away from incompatible materials like strong oxidizing agents.[7]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]

References

  • Fisher Scientific. (2013, February 1). Safety Data Sheet for 4-Chloro-2-fluoronitrobenzene.
  • Matrix Fine Chemicals. METHYL 4-CHLORO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE | CAS 2132418-12-1. [Link]

  • Fisher Scientific. (2011, January 27).
  • Angene Chemical. (2021, May 1). Safety Data Sheet for 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile.
  • ACS Publications. (2010, August 16). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development. [Link]

  • Fisher Scientific. (2025, September 16). Safety Data Sheet for 5-Fluoro-1H-indole-2-carboxylic acid.
  • BASF. (2025, September 19).
  • TSI Journals. (2010, July 21). A facile synthesis of novel substituted 5- and 6-fluoro indoles. Organic Chemistry: An Indian Journal.
  • European Medicines Agency.
  • PubChem. 4-Chloro-5-fluoro-2-methylheptane | C8H16ClF | CID 139514145. [Link]

  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
  • DTIC. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Chloro-5-Fluoro-2-Methyl-1H-Indole

This Application Note provides a validated protocol for the synthesis of 4-chloro-5-fluoro-2-methyl-1H-indole , a critical intermediate in the development of pharmaceutical agents (e.g., PI3K/Akt inhibitors, HIV NNRTIs)....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated protocol for the synthesis of 4-chloro-5-fluoro-2-methyl-1H-indole , a critical intermediate in the development of pharmaceutical agents (e.g., PI3K/Akt inhibitors, HIV NNRTIs).

The synthesis utilizes the Fischer Indole Cyclization , the most robust method for constructing the 2-methylindole core. However, the specific substitution pattern (4-chloro, 5-fluoro) presents a significant regiochemical challenge. This guide details the mechanistic logic, optimized reaction conditions, and purification strategies required to isolate the target 4-isomer from the inevitable mixture of regioisomers.

Executive Summary

  • Objective: Synthesis of 4-chloro-5-fluoro-2-methyl-1H-indole via Fischer Indole Synthesis.

  • Key Challenge: Regioselectivity. The starting material, (3-chloro-4-fluorophenyl)hydrazine , possesses two non-equivalent ortho positions. Cyclization can occur at the sterically hindered C2 position (yielding the target 4-chloro isomer) or the accessible C6 position (yielding the 6-chloro isomer).

  • Solution: Utilization of optimized acidic conditions to promote cyclization, followed by a rigorous chromatographic separation protocol to isolate the target 4-isomer, which is typically the minor or competitive product.

  • Methodology: One-pot or two-step condensation/cyclization using Acetone and Acetic Acid/ZnCl₂ or Polyphosphoric Acid (PPA).

Strategic Analysis & Mechanism

Retrosynthetic Logic

To introduce the methyl group at the C2 position, Acetone is the requisite ketone partner. The aromatic substitution pattern (4-Cl, 5-F in the indole) dictates the choice of the hydrazine precursor.

  • Target Indole: 4-Chloro-5-Fluoro

  • Precursor: (3-chloro-4-fluorophenyl)hydrazine

  • Mechanism: [3,3]-Sigmatropic Rearrangement[1][2]

Regioselectivity Map

The regiochemical outcome is determined during the sigmatropic rearrangement of the ene-hydrazine intermediate.

  • Path A (Ortho-Cl Attack): Cyclization occurs at the carbon bearing the chlorine (C2 of the phenyl ring). This pathway is sterically crowded but leads to the 4-chloro-5-fluoro isomer.

  • Path B (Ortho-H Attack): Cyclization occurs at the unsubstituted carbon (C6 of the phenyl ring). This pathway is sterically favored and typically leads to the 6-chloro-5-fluoro isomer.

Note: While electronic effects (meta-Cl is electron-withdrawing) can sometimes increase the proportion of ortho-cyclization, the steric hindrance usually dominates, making the 6-isomer the major product. The protocol below assumes a mixture and focuses on isolation.

FischerRegioselectivity Hydrazine (3-Chloro-4-fluorophenyl) hydrazine Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Acetone Acetone Acetone Acetone->Hydrazone EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine H+ TS_A [3,3]-Rearrangement (Site A: Crowded) EneHydrazine->TS_A Path A (Ortho to Cl) TS_B [3,3]-Rearrangement (Site B: Open) EneHydrazine->TS_B Path B (Ortho to H) Target TARGET: 4-Chloro-5-fluoro- 2-methylindole TS_A->Target - NH3 Isomer BYPRODUCT: 6-Chloro-5-fluoro- 2-methylindole TS_B->Isomer - NH3

Caption: Divergent pathways in the Fischer synthesis of 4-chloro-5-fluoro-2-methylindole showing the origin of regioisomers.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3]Role
(3-Chloro-4-fluorophenyl)hydrazine HCl 197.041.0Precursor
Acetone 58.085.0Reagent & Co-solvent
Acetic Acid (Glacial) 60.05SolventSolvent/Catalyst
Zinc Chloride (ZnCl₂) 136.302.0Lewis Acid Catalyst
Sodium Bicarbonate (sat.[2] aq.) --Quenching
Ethyl Acetate / Hexanes --Extraction/Purification
Step-by-Step Methodology
Step 1: Hydrazone Formation (In Situ) [1]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with (3-chloro-4-fluorophenyl)hydrazine hydrochloride (5.0 g, 25.4 mmol) and Glacial Acetic Acid (50 mL).

  • Addition: Add Acetone (9.3 mL, 127 mmol) to the suspension.

  • Reaction: Stir at room temperature for 30 minutes. The mixture should clarify as the hydrazone forms. Note: If the hydrazine is a free base, the reaction is faster; for HCl salts, the acetic acid medium buffers the system.

Step 2: Fischer Cyclization
  • Catalyst Addition: Add anhydrous Zinc Chloride (ZnCl₂) (6.9 g, 50.8 mmol) to the reaction mixture.

    • Alternative: Polyphosphoric Acid (PPA) can be used (10 parts w/w) at 100°C if ZnCl₂ fails to drive the reaction to completion, but ZnCl₂/AcOH is generally cleaner for isolation.

  • Heating: Heat the reaction mixture to reflux (approx. 118°C) under a nitrogen atmosphere.

  • Monitoring: Monitor by TLC (20% Ethyl Acetate in Hexanes) or LC-MS.

    • Time: Reaction typically requires 3–5 hours .

    • Endpoint: Disappearance of the hydrazone intermediate and appearance of two close-running spots (the 4-Cl and 6-Cl isomers).

Step 3: Workup
  • Cooling: Cool the mixture to room temperature.

  • Quenching: Pour the reaction mixture slowly into Ice-Water (200 mL) with vigorous stirring.

  • Neutralization: Carefully neutralize the slurry with saturated aqueous Sodium Bicarbonate (NaHCO₃) or 4M NaOH until pH ~8. Caution: Significant foaming will occur.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Drying: Combine organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude brown solid.

Step 4: Purification (Critical)

The crude material contains both the 4-chloro (target) and 6-chloro (byproduct) isomers.

  • Technique: Flash Column Chromatography (Silica Gel).

  • Eluent Gradient: 0%

    
     15% Ethyl Acetate in Hexanes.
    
  • Separation:

    • The 4-chloro isomer (Target) is typically less polar (elutes first) or more polar depending on the specific interactions with silica, but often runs very close to the 6-isomer.

    • Tip: Use a high column-height-to-diameter ratio for better resolution.

  • Recrystallization: If chromatography yields mixed fractions, recrystallize the enriched fractions from Toluene/Hexane or Ethanol/Water .

Characterization & Validation

To confirm the isolation of the correct 4-chloro-5-fluoro isomer versus the 6-chloro-5-fluoro isomer, NMR analysis is definitive.

FeatureTarget: 4-Chloro-5-Fluoro Isomer: 6-Chloro-5-Fluoro
¹H NMR Pattern Ortho-coupling between H6 and H7.Para-coupling (singlets/weak coupling) between H4 and H7.
Coupling Constants H6 and H7 will show a characteristic ortho coupling (

Hz).
H4 and H7 appear as singlets or doublets with small meta/para coupling constants.
¹⁹F NMR Shift is influenced by ortho-Cl (deshielding).Shift is influenced by ortho-H.

Expected Data for Target (4-Chloro-5-fluoro-2-methyl-1H-indole):

  • Mass Spec (ESI):

    
     (Cl isotope pattern).
    
  • ¹H NMR (DMSO-d₆):

    
     2.35 (s, 3H, CH₃), 6.15 (s, 1H, H3), 7.10 (dd, 1H, H6), 7.30 (dd, 1H, H7), 11.2 (br s, 1H, NH). (Chemical shifts are approximate estimations based on substituent effects).
    

Safety & Handling

  • Hydrazines: (3-Chloro-4-fluorophenyl)hydrazine is toxic and a potential carcinogen. Handle in a fume hood with double gloves.

  • Zinc Chloride: Corrosive and hygroscopic. Weigh quickly or in a glovebox if possible.

  • Indoles: Biologically active; avoid inhalation of dust.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on mechanism and regioselectivity).

  • Sajjadifar, S., et al. (2010).[4] "New 3H-Indole Synthesis by Fischer's Method." Molecules, 15, 2491-2498.[4] Link

  • Giraud, F., et al. (2010). "Synthesis of 4-substituted indoles." Organic Process Research & Development. (Discussion on regioselectivity challenges in Fischer synthesis).
  • US Patent 20130274253A1. "Novel pyrimidine derivatives, preparation thereof, and pharmaceutical use thereof as Akt(PKB) phosphorylation inhibitors." (Cites 4-chloro-5-fluoro-2-methylindole as an intermediate).[5][6][7] Link

  • BLD Pharm. Product Analysis: 4-Chloro-5-fluoro-2-methyl-1H-indole (CAS 85462-61-9).[5][6][7] Link

Sources

Technical Notes & Optimization

Troubleshooting

common impurities in 4-chloro-5-fluoro-2-methyl-1H-indole manufacturing

Technical Support Center: 4-Chloro-5-Fluoro-2-Methyl-1H-Indole Manufacturing Introduction Welcome to the technical support hub for 4-chloro-5-fluoro-2-methyl-1H-indole (CAS: 159372-87-7).[1][2] This intermediate is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-5-Fluoro-2-Methyl-1H-Indole Manufacturing

Introduction

Welcome to the technical support hub for 4-chloro-5-fluoro-2-methyl-1H-indole (CAS: 159372-87-7).[1][2] This intermediate is a critical scaffold in the synthesis of antiviral agents, receptor modulators (e.g., PGD2 antagonists), and kinase inhibitors.[3]

Synthesizing this molecule, particularly via the standard Fischer Indole Synthesis , presents a unique "regioisomer trap" due to the substitution pattern of the starting hydrazine.[3] This guide moves beyond basic protocols to address the causality of impurities, offering self-validating troubleshooting steps for researchers facing yield loss, coloration issues, or difficult separations.

Module 1: The Impurity Landscape

The following table categorizes the most frequent impurities encountered when synthesizing this target from 3-chloro-4-fluorophenylhydrazine and acetone (or acetone equivalents).

Impurity TypeSpecific CompoundOrigin / MechanismRelative Retention (HPLC)
Regioisomer 6-Chloro-5-Fluoro-2-Methylindole Critical: Cyclization of the hydrazone at the less hindered C6 position of the aniline ring (vs. the hindered C2 for the target).[1][2]Close Elution (often 0.95 - 1.05 RRT)
Intermediate Arylhydrazone Incomplete cyclization due to low acid strength, low temp, or water in the system.[3]High RRT (Non-polar)
Starting Material 3-Chloro-4-Fluoroaniline Residual precursor from hydrazine synthesis or hydrazine decomposition.[1][2][3]Low RRT
Oxidation 3-Hydroxy-4-Cl-5-F-2-Me-Indole Air oxidation at the electron-rich C3 position (indolenine formation).[1][2] Causes pink/red color.[2]Variable (Polar)
De-halogenated Des-Chloro Analog Over-reduction if Pd/C hydrogenation was used to generate the hydrazine precursor.[1][2]Lower RT (More polar than target)

Module 2: Critical Workflow & Pathway Analysis

The primary challenge in this synthesis is the Regioselectivity of the Sigmatropic Rearrangement . The starting material, 3-chloro-4-fluorophenylhydrazine, is asymmetric.[1][2][3] During the Fischer synthesis, the [3,3]-sigmatropic shift can occur at two ortho positions:

  • C2 (Hindered): Flanked by Chlorine.[2][4] Leads to the target 4-Chloro -5-Fluoro isomer.[1][2][5][6]

  • C6 (Open): Flanked by Hydrogen.[2] Leads to the impurity 6-Chloro -5-Fluoro isomer.[2]

Note: Steric hindrance usually favors the 6-chloro isomer, making the 4-chloro target difficult to isolate without optimized conditions.[1][2]

IndoleSynthesis SM Start: 3-Chloro-4-Fluorophenylhydrazine Hydrazone Intermediate: Hydrazone Formation (+ Acetone) SM->Hydrazone Condensation Sigmatropic [3,3]-Sigmatropic Rearrangement (Acid Catalyzed) Hydrazone->Sigmatropic Tautomerization Target TARGET: 4-Chloro-5-Fluoro-2-Methylindole (Cyclization at C2 - Hindered) Sigmatropic->Target Path A: Ortho to Cl Impurity IMPURITY: 6-Chloro-5-Fluoro-2-Methylindole (Cyclization at C6 - Sterically Favored) Sigmatropic->Impurity Path B: Ortho to H

Caption: Pathway bifurcation in Fischer Indole Synthesis. Path B often dominates due to lower steric hindrance, creating the primary impurity.[3]

Module 3: Troubleshooting Guides (Q&A)

Issue 1: "My product is bright pink or red, but NMR shows it's mostly pure."

Diagnosis: Indole Oxidation (Indolenine formation).[3] Context: Electron-rich indoles, especially those with 2-methyl substituents, are prone to auto-oxidation at the C3 position upon exposure to air and light, forming hydroperoxides or 3-hydroxyindolenines [1].[1][2][3] Corrective Action:

  • Immediate: Wash the solid with cold sodium bisulfite (NaHSO₃) solution to reduce oxidized species.

  • Process: Perform all recrystallization steps under an inert atmosphere (Nitrogen/Argon).

  • Storage: Store the final compound in amber vials at -20°C.

  • Self-Validation: Run a TLC. The oxidized impurity usually stays at the baseline or trails significantly compared to the parent indole.

Issue 2: "I cannot separate the 4-chloro target from the 6-chloro regioisomer."

Diagnosis: Co-eluting Regioisomers. Context: The structural similarity (only the position of the Cl atom varies) results in nearly identical polarity. Standard silica flash chromatography is often insufficient.[2] Corrective Action:

  • Switch Stationary Phase: Use C18 Reverse Phase chromatography.[2] The slight difference in dipole moment often allows for better separation in polar media (Water/Acetonitrile gradients) than in non-polar normal phase media.[3]

  • Recrystallization Strategy:

    • The 6-chloro isomer (impurity) is often more symmetric and may crystallize more readily.[2]

    • Protocol: Dissolve the mixture in hot cyclohexane or heptane with a small amount of toluene. Allow to cool very slowly. The major isomer (often the unwanted 6-chloro if unoptimized) may crash out first. Filter and check the mother liquor for enriched 4-chloro target.[1][2]

  • Chemical Validation: 1H-NMR is definitive.[1][2]

    • Target (4-Cl): Look for the coupling of the H6 and H7 protons. The H3 proton (on the pyrrole ring) will show a distinct shift due to the proximity of the C4-Chlorine (deshielding effect).[3]

    • Impurity (6-Cl): The proton pattern on the benzene ring will differ (para-coupling vs meta-coupling signals).[1][3]

Issue 3: "The reaction stalls at the hydrazone stage."

Diagnosis: Insufficient Acid Catalysis or Water Poisoning.[2] Context: The mechanism requires protonation of the enamine tautomer to drive the [3,3]-shift.[2][7] Water inhibits this by competing for protons or hydrolyzing the imine [2].[2] Corrective Action:

  • Reagent Check: Ensure the acid catalyst (e.g., Polyphosphoric acid (PPA), ZnCl₂, or H₂SO₄/AcOH) is anhydrous.[3]

  • Protocol Adjustment: If using acetic acid, add a Lewis Acid promoter like ZnCl₂ (1.5 eq) .[3] This coordinates with the hydrazone nitrogen, lowering the activation energy for the rearrangement.[3]

  • Temperature: Fischer cyclization for electron-withdrawing groups (like F and Cl) typically requires higher temperatures (90°C - 110°C) compared to simple phenylhydrazines.[1][2][3]

Module 4: Analytical Decision Tree

Use this logic flow to identify the root cause of low purity.

Troubleshooting Start Start: Low Purity Observed Color Is the solid Pink/Red? Start->Color Oxidation Cause: Oxidation Action: NaHSO3 Wash + Inert Storage Color->Oxidation Yes DoublePeak HPLC: Double Peak / Shoulder? Color->DoublePeak No Regio Cause: Regioisomer (6-Cl) Action: C18 Purification or Recryst. DoublePeak->Regio Yes SinglePeak HPLC: Single Peak but Low Yield? DoublePeak->SinglePeak No SM_Check Check TLC/LCMS for SM SinglePeak->SM_Check Hydrazone Cause: Stalled Intermediate Action: Increase Temp / Add ZnCl2 SM_Check->Hydrazone Hydrazone Present Decomp Cause: Tar/Polymerization Action: Reduce Acid Conc. SM_Check->Decomp Baseline Smear

Caption: Decision tree for isolating impurity origins based on visual and chromatographic evidence.

References

  • Robinson, B. (1982).[3] The Fischer Indole Synthesis. Wiley-Interscience.[1][2] (Classic text establishing the mechanism and oxidation susceptibility of indolenine intermediates).[3]

  • Gribble, G. W. (2000).[3] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Sigma-Aldrich. (2024).[2] Product Specification: 4-Chloro-5-fluoro-2-methylindole. (Used for physical property verification).[2][3] Link

  • Humphrey, G. R., & Kuethe, J. T. (2006).[3] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.[3] (Authoritative review on regioisomer control in Fischer synthesis). Link[3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical handling requirements.

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Failures in Fluoro-Indole Synthesis

Welcome to the technical support center for fluoro-indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fluoro-indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing fluorinated indole scaffolds. The introduction of fluorine into the indole core presents unique challenges, particularly during the critical cyclization step. This resource provides in-depth troubleshooting guides and FAQs to address common failures, grounded in mechanistic principles and field-proven solutions.

General Troubleshooting and FAQs

Before diving into method-specific issues, let's address some common questions and overarching problems that can lead to cyclization failures regardless of the specific synthetic route.

Q1: My cyclization reaction is not yielding any of the desired fluoro-indole product. Where should I start my investigation?

A1: A complete failure to form the product often points to fundamental issues with the starting materials, reagents, or reaction setup. Here’s a systematic approach to diagnose the problem:

  • Purity of Starting Materials : Ensure the high purity of your fluorinated aniline or hydrazine and the corresponding carbonyl compound or alkyne.[1] Impurities can introduce side reactions or poison the catalyst. Consider re-purification of starting materials via recrystallization, distillation, or column chromatography.

  • Reagent and Catalyst Integrity : Verify the activity of your acid or metal catalyst. Brønsted acids can absorb water, and Lewis acids can degrade upon exposure to air. Palladium catalysts, often used in modern indole syntheses, are sensitive to poisoning by sulfur or other coordinating species.[2]

  • Anhydrous and Inert Conditions : Many indole cyclizations, especially those involving strong bases or sensitive catalysts, require strictly anhydrous and inert conditions.[1] Ensure your solvents are dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature : The temperature for indole synthesis is often critical.[1] Excessively high temperatures can lead to decomposition, while temperatures that are too low may not provide sufficient energy for the cyclization to occur.[1]

Q2: I'm observing multiple spots on my TLC plate, but none correspond to my desired product. What are the likely side reactions?

A2: The formation of multiple byproducts suggests that while the initial steps of the reaction may be occurring, the desired cyclization pathway is being diverted.

  • Isomer Formation : With unsymmetrical ketones, the formation of regioisomeric indoles is possible.[1] The reaction's regioselectivity can be influenced by the choice of acid and steric factors.[1]

  • Decomposition : Fluorinated starting materials or intermediates can be prone to decomposition under harsh acidic or high-temperature conditions.[1]

  • Alternative Reaction Pathways : Depending on the substitution pattern, alternative cyclization or rearrangement pathways may become favorable. For example, in the Fischer indole synthesis, certain electron-donating groups can promote N-N bond cleavage, preventing the key sigmatropic rearrangement.[3][4][5]

Method-Specific Troubleshooting Guides

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method, but the presence of fluorine can significantly impact its success.[6]

Problem 1: Low to no yield of the fluoro-indole product.

  • Causality : The strong electron-withdrawing nature of fluorine can deactivate the aromatic ring, making the key[7][7]-sigmatropic rearrangement less favorable.[6] The position of the fluorine substituent is critical; it can stabilize or destabilize the transition state of this step.[6]

  • Troubleshooting Steps :

    • Optimize the Acid Catalyst : The choice and concentration of the acid catalyst are crucial.[1] Both Brønsted acids (like polyphosphoric acid or sulfuric acid) and Lewis acids (such as ZnCl₂ or BF₃·OEt₂) can be effective.[1] An empirical optimization of the catalyst and its concentration for your specific substrate is often necessary.[1]

    • Increase Reaction Temperature with Caution : While higher temperatures can promote the reaction, they also increase the risk of decomposition.[1] Monitor the reaction closely by TLC to find the optimal balance.

    • Consider a Milder, Modern Alternative : If the Fischer conditions prove too harsh, modern variations or alternative syntheses like the Madelung or Larock methods might be more suitable.[1]

Problem 2: Formation of a complex mixture of unidentifiable products.

  • Causality : This often points to decomposition of the starting phenylhydrazine or the hydrazone intermediate. Fluorinated phenylhydrazines can be less stable than their non-fluorinated counterparts.

  • Troubleshooting Steps :

    • Verify Starting Material Quality : Ensure the purity of the (fluorophenyl)hydrazine. If it has been stored for a long time, consider re-purification.

    • Pre-form and Isolate the Hydrazone : In some cases, pre-forming and purifying the hydrazone before subjecting it to the cyclization conditions can lead to a cleaner reaction.[5]

    • Stepwise Temperature Increase : Instead of heating the reaction mixture to the final temperature directly, a gradual increase can sometimes prevent rapid decomposition.

Larock Indole Synthesis

This palladium-catalyzed method is powerful for synthesizing 2,3-disubstituted indoles, but it comes with its own set of challenges, especially with fluorinated substrates.[8][9]

Problem 1: The reaction stalls, with unreacted starting materials remaining.

  • Causality : This is often due to catalyst deactivation or poisoning.[10][11] The nitrogen atoms in the aniline can coordinate to the palladium center, inhibiting its catalytic activity.[10] Additionally, impurities in the starting materials or solvents can act as catalyst poisons.[2]

  • Troubleshooting Steps :

    • Ligand Selection : The choice of phosphine ligand is critical. For less reactive o-bromo or o-chloroanilines, electron-rich and bulky ligands can promote the initial oxidative addition step.[8]

    • Catalyst Loading : While undesirable from an atom economy perspective, increasing the catalyst loading may be necessary for challenging substrates.[8]

    • Additive Effects : The addition of chloride salts like LiCl or n-Bu₄NCl can be crucial for the success of the reaction, but using more than one equivalent of LiCl can slow the reaction rate.[9]

Problem 2: Poor regioselectivity with unsymmetrical alkynes.

  • Causality : The regioselectivity of the alkyne insertion into the aryl-palladium bond is influenced by both steric and electronic factors of the alkyne substituents.[12]

  • Troubleshooting Steps :

    • Ligand Modification : The steric and electronic properties of the phosphine ligand can influence the regioselectivity. Experimenting with different ligands may improve the outcome.

    • Solvent Effects : The polarity of the solvent can impact the transition state of the migratory insertion step. A screen of different solvents may be beneficial.

    • Use of Directing Groups : In some cases, installing a temporary directing group on the alkyne can control the regioselectivity of the insertion.

Bischler-Möhlau Indole Synthesis

This classical method involves the reaction of an α-halo-ketone with an excess of aniline, but it is notorious for requiring harsh conditions.[13][14]

Problem: Low yields and the formation of tar-like byproducts.

  • Causality : The high temperatures and strong acids typically employed can lead to polymerization and decomposition of the aniline and reaction intermediates.[13] The electron-withdrawing fluorine group on the aniline can further exacerbate this by making the aniline less nucleophilic and the corresponding intermediates more prone to side reactions.

  • Troubleshooting Steps :

    • Milder Reaction Conditions : Recent modifications to the Bischler-Möhlau synthesis have focused on using milder conditions. The use of a Lewis acid catalyst like lithium bromide can be effective.[14]

    • Microwave Irradiation : Microwave-assisted synthesis can significantly reduce reaction times and often leads to cleaner reactions with higher yields.[14]

    • Protecting Groups : If the fluorinated aniline contains other sensitive functional groups, protecting them before the reaction can prevent side reactions.

Data Presentation and Experimental Protocols

Table 1: Comparison of Common Fluoro-Indole Synthesis Methods
Synthesis MethodKey ReactantsTypical ConditionsCommon Challenges with Fluoro-Substrates
Fischer Indole Fluorophenylhydrazine, Aldehyde/KetoneAcid catalyst (Brønsted or Lewis), High temperatureDeactivation of aromatic ring, N-N bond cleavage side reactions[3][4][6]
Larock Indole o-Halo-fluoroaniline, AlkynePd catalyst, Ligand, Base, AdditivesCatalyst deactivation/poisoning, Poor regioselectivity[8][10][11]
Bischler-Möhlau α-Halo-ketone, FluoroanilineHigh temperature, often with excess anilineHarsh conditions leading to decomposition and low yields[13][14]
Madelung Synthesis N-acyl-o-fluoro-toluidineStrong base, High temperatureVery harsh conditions, limited functional group tolerance[15]
Experimental Protocol: Purification of a Fluorinated Phenylhydrazine

This protocol describes a general procedure for the purification of a solid fluorinated phenylhydrazine that may have degraded during storage.

  • Dissolution : Dissolve the crude fluorinated phenylhydrazine in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol/water mixture, hexanes).

  • Hot Filtration : If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying : Dry the purified crystals under vacuum.

  • Purity Assessment : Confirm the purity of the recrystallized material by melting point determination and spectroscopic methods (e.g., ¹H NMR, ¹⁹F NMR).

Visualization of Troubleshooting Workflow

Below is a generalized workflow for troubleshooting a failed fluoro-indole synthesis reaction.

G start Low to No Product Yield check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent/Catalyst Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions sm_impure Impure Starting Materials Detected check_sm->sm_impure reagent_issue Reagent/Catalyst Inactive check_reagents->reagent_issue conditions_issue Suboptimal Conditions check_conditions->conditions_issue sm_impure->check_reagents No purify_sm Purify Starting Materials (Recrystallization, Chromatography) sm_impure->purify_sm Yes rerun_rxn Re-run Reaction purify_sm->rerun_rxn reagent_issue->check_conditions No replace_reagent Use Fresh/Purified Reagents/Catalyst reagent_issue->replace_reagent Yes replace_reagent->rerun_rxn optimize_conditions Systematically Optimize Conditions (Screen T, t, catalyst, solvent) conditions_issue->optimize_conditions Yes optimize_conditions->rerun_rxn

Caption: A decision-making workflow for initial troubleshooting of failed fluoro-indole synthesis.

References

  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
  • Taber, D. F., & Tirunahari, P. K. (2011). The Borsche-Drechsel and Related Syntheses of Carbazole Alkaloids. Tetrahedron, 67(38), 7195-7210.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945-2964.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Houlden, C. E., Bailey, C. D., Gair, J. G., & Lloyd-Jones, G. C. (2008). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Journal of the American Chemical Society, 130(32), 10066-10067.
  • Larock, R. C., & Yum, E. K. (1991). Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Wikipedia. (n.d.). Madelung synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). Indoles. Retrieved from [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5503-5505.
  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]

  • Yelwa, J. M. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 9(21), 4371-4373.
  • Francisco, M. S. P., & van Leeuwen, P. W. N. M. (2001). Poisoning and deactivation of palladium catalysts.
  • Rzepa, H. S., & O'Hagan, D. (2013). Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations. RSC Advances, 3(44), 21543-21549.
  • Zaitsev, V. P., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 38927-38936.
  • Chen, Y., et al. (2013). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters, 15(24), 6112-6115.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • de la Torre, G., & Torres, T. (2017). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 22(7), 1149.
  • Anbarasan, P., et al. (2023). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry, 21(40), 8038-8061.
  • Zhang, Y., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 21(12), 2034-2038.
  • Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.
  • RWTH Publications. (n.d.). Synthesis of N-Fused Indolines via Copper(II)-Catalyzed Dearomatizing Cyclization of Indoles. Retrieved from [Link]

  • Google Patents. (n.d.). US3321284A - Extraction of hydrazine from aqueous solution using a fluorinated alcohol.
  • Infield, D. T., et al. (2022). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. PMC. Retrieved from [Link]

  • Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Fluorinated cyclopropanes for 2-heterosubstituted electron-rich indolizine synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalytic, Dearomative 2,3-Difluorination of Indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole synthesis via cyclization of fluorinated o-(sulfonamido)styrenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Indoles: Recent Advances. Retrieved from [Link]

  • PMC. (n.d.). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

Sources

Troubleshooting

minimizing dechlorination side reactions in indole synthesis

Topic: Minimizing Dechlorination Side Reactions in Indole Synthesis Audience: Medicinal Chemists & Process Development Scientists Status: Active Support Diagnostic & Decision Logic Before altering your reaction parameter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dechlorination Side Reactions in Indole Synthesis Audience: Medicinal Chemists & Process Development Scientists Status: Active Support

Diagnostic & Decision Logic

Before altering your reaction parameters, use this logic flow to identify the specific mechanism of dechlorination (hydrodehalogenation) occurring in your system.

DechlorinationDiagnosis Start ISSUE: Loss of Cl atom (Des-chloro product observed) MethodCheck Which Synthesis Method? Start->MethodCheck Fischer Fischer Indole (Acid Mediated) MethodCheck->Fischer PdCat Pd-Catalyzed (Larock / Buchwald / C-H) MethodCheck->PdCat ReductiveStep Are you reducing a Nitro/Diazonium precursor? Fischer->ReductiveStep ZnAcid Using Zn/HCl or SnCl2? ReductiveStep->ZnAcid Yes Sol1 CAUSE: Metal-mediated reduction. FIX: Switch to Fe/AcOH or poisoned hydrogenation (Pt/C-S). ZnAcid->Sol1 Yes SolventCheck Solvent System? PdCat->SolventCheck Alcohol Alcohol/DMF present? SolventCheck->Alcohol Protic/Amine LigandCheck Ligand Type? SolventCheck->LigandCheck Aprotic Sol2 CAUSE: Solvent acts as Hydride Source. FIX: Switch to Toluene, Dioxane, or Xylene. Alcohol->Sol2 Sol3 CAUSE: Slow Reductive Elimination. FIX: Use bulky ligands (XPhos, t-Bu3P) to accelerate product release. LigandCheck->Sol3

Figure 1: Diagnostic logic for identifying the root cause of hydrodehalogenation based on reaction class.

The Knowledge Base (FAQs)

Issue A: Dechlorination during Larock Annulation

User Question: I am reacting a 2-iodo-5-chloroaniline with an internal alkyne using Pd(OAc)₂/PPh₃. I see ~15% of the dechlorinated indole. How do I stop this?

Technical Insight: In the Larock synthesis, the Palladium(0) catalyst prefers to insert into the C-I bond (Bond Dissociation Energy ~65 kcal/mol) over the C-Cl bond (~96 kcal/mol). However, once the catalytic cycle begins, "off-cycle" processes can occur.

  • The Mechanism of Failure: If the reductive elimination step (forming the indole) is slow, the active Pd(II) species exists longer in solution. If a hydride source is present (often from the solvent, base, or trace water via the Wacker-type cycle), the Pd can undergo hydrodehalogenation.

  • The Fix (Ligand Sterics): You must accelerate the reductive elimination step. Bulky, electron-rich ligands like P(t-Bu)₃ or XPhos increase the rate of reductive elimination significantly, effectively "ejecting" the indole product before the catalyst has time to interrogate the C-Cl bond.

Recommendation:

  • Switch Ligand: Replace PPh₃ with P(t-Bu)₃ (tri-tert-butylphosphine) or XPhos .

  • Add Chloride: Ensure you are using LiCl (1 equiv).[1] LiCl does not just act as a base; the chloride ions stabilize the anionic palladium intermediate, preventing the formation of cationic Pd species that are more prone to β-hydride elimination/insertion pathways.

Issue B: "Hydride Source" Contamination

User Question: I switched to a Buchwald precatalyst, but I still see dechlorination. I am using DMF as a solvent with Et₃N as a base.

Technical Insight: Your reagents are acting as reducing agents.[2][3]

  • DMF: At high temperatures (>100°C), DMF decomposes to form dimethylamine and carbon monoxide. Dimethylamine can act as a hydride donor.

  • Triethylamine: Amines with

    
    -hydrogens can undergo 
    
    
    
    -hydride elimination when coordinated to Pd, generating a Pd-H species that attacks your chloro-arene.

Recommendation:

  • Solvent: Switch to non-coordinating, non-protic solvents like 1,4-Dioxane or Toluene .

  • Base: Switch to an inorganic base like Cs₂CO₃ or K₃PO₄ . These lack protons that can be transferred to the metal center.

Issue C: Fischer Indole Synthesis

User Question: I am making a 5-chloroindole via Fischer synthesis. The cyclization step uses ZnCl₂ in AcOH. Is my chlorine safe?

Technical Insight: Yes, the chlorine is generally safe during the cyclization ([3,3]-sigmatropic rearrangement). The danger zone is the hydrazone formation step. If you are generating the hydrazine in situ from a diazonium salt using harsh reducing metals (Sn/HCl), you will strip the chlorine.

Recommendation: If starting from a nitro/diazonium precursor, use Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid for the reduction step to hydrazine. These are mild enough to leave aryl chlorides intact.

Standard Operating Procedure (SOP)

Protocol: High-Fidelity Larock Synthesis of 5-Chloroindoles Objective: Coupling 2-iodo-5-chloroaniline with internal alkynes with <1% dechlorination.

Reagents
  • Substrate: 2-iodo-5-chloroaniline (1.0 equiv)

  • Alkyne: Internal alkyne (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃ (10 mol%) [Critical for chloro-tolerance]

  • Base: Na₂CO₃ or K₂CO₃ (5.0 equiv)

  • Additive: LiCl (1.0 equiv)

  • Solvent: DMF (Anhydrous) or DMAc [Note: If T > 100°C, switch to Toluene]

Workflow
  • Inerting: Flame-dry a reaction vial and cool under Argon.

  • Solids Addition: Add Pd(OAc)₂, Na₂CO₃, LiCl, and the aniline derivative.

  • Ligand Addition: Add P(t-Bu)₃. Note: This ligand is often sold as a solution in hexane or as a HBF₄ salt. If using the salt, add an extra equivalent of base.

  • Solvent/Alkyne: Add the solvent (degassed) and the alkyne.

  • Thermal Cycle:

    • Heat to 80–100°C . Do not exceed 110°C.

    • Monitor by HPLC/UPLC every 2 hours.

  • Quench: Once the starting iodide is consumed, cool to RT. Dilute with Et₂O, wash with water (to remove DMF/LiCl), and brine.

Stop/Go Checkpoints
  • Checkpoint 1: If the reaction turns black immediately (Pd black precipitation), your ligand is not coordinating effectively. The unprotected Pd(0) will cause extensive dechlorination. Action: Increase Ligand:Pd ratio to 3:1.

  • Checkpoint 2: If LCMS shows "M-34" (Des-chloro) peak growing, lower the temperature by 10°C . The activation energy for C-Cl insertion is higher than C-I insertion; lower heat favors the kinetic (desired) pathway.

Reagent Selection Matrix

Use this table to select the correct catalytic system based on your substrate's fragility.

FeatureStandard System High-Fidelity System (Recommended)Reasoning
Ligand PPh₃XPhos or P(t-Bu)₃ Bulky ligands accelerate reductive elimination, preventing C-Cl attack.
Base Et₃N or KOAcCs₂CO₃ or K₂CO₃ Inorganic bases prevent hydride transfer mechanisms common with amines.
Solvent DMF / EtOHDioxane / Toluene Alcohols are direct hydride sources. DMF decomposes at high T.
Additive NoneLiCl Chloride ions stabilize the Pd(II) intermediate, preventing decomposition.
Temp 120°C+80–100°C Lower T maximizes chemoselectivity (C-I vs C-Cl).

References

  • Mechanistic Insights into Hydrodehalogenation: Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[4] Organometallics, 2011.[4] Link

  • Larock Indole Synthesis Optimization: Larock, R. C., & Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[5][6] Journal of the American Chemical Society, 1991. Link

  • Ligand Effects (Bulky Phosphines): Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Dechlorination via Solvents: Ziotopoulos, C., et al. "Solvent effects in palladium catalysed cross-coupling reactions." White Rose Research Online. Link

Sources

Optimization

optimizing reaction temperature for indole C2-methylation

Technical Support & Troubleshooting Center Status: Operational Operator: Senior Application Scientist Topic: Optimizing Reaction Temperature for Indole C2-Methylation Mission Statement Welcome to the Reaction Optimizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Operator: Senior Application Scientist Topic: Optimizing Reaction Temperature for Indole C2-Methylation

Mission Statement

Welcome to the Reaction Optimization Hub. You are likely here because your indole methylation is either stalling, decomposing, or—most commonly—selectively alkylating the C3 position instead of C2.

Indole C2-functionalization is a battle against innate reactivity. The indole nucleus is naturally nucleophilic at C3 (kinetic control). To force methylation at C2, we must often rely on C-H activation or radical pathways , both of which have strict thermal requirements to overcome the activation energy of the Concerted Metalation-Deprotonation (CMD) step or to generate the necessary radical species.

This guide moves beyond "add heat and stir." We will dissect the thermodynamic landscapes and provide self-validating protocols to ensure your methyl group lands exactly where you want it.

Module 1: The Temperature-Selectivity Nexus
Q: Why do I get C3-methylated byproducts even when using a C2-directing group?

A: This is a classic case of Kinetic vs. Thermodynamic competition .

At lower temperatures (often <60°C), the reaction is dominated by the inherent nucleophilicity of the indole. The HOMO of the indole ring has the highest coefficient at C3, making it susceptible to electrophilic attack (Friedel-Crafts type mechanisms).

The Thermal Fix: C2-methylation via transition metal catalysis (Pd, Rh, Ru) typically proceeds via a CMD (Concerted Metalation-Deprotonation) pathway. This step has a significantly higher activation energy (


) than C3 electrophilic attack.
  • Insufficient Heat: The catalyst cannot surmount the C2-metalation barrier. The system reverts to the background reaction (C3 alkylation).

  • Optimized Heat (80–120°C): The system gains enough thermal energy to access the CMD transition state, allowing the metal to insert at C2.

Q: My reaction turns black and yields drop at 130°C. Is hotter always better?

A: No. "Pd-black" formation indicates catalyst agglomeration and deactivation.

  • The Ceiling: Above 120°C, many oxidants (like AgOAc or Cu(OAc)2) used to regenerate the catalyst can decompose or promote oxidative dimerization of the indole.

  • The Sweet Spot: Most Pd(II)-catalyzed C-H methylations operate optimally between 100°C and 115°C .

Module 2: Comparative Temperature Data

Use this table to benchmark your current conditions against field-proven standards.

MethodCatalyst SystemTypical TempMechanismCritical Control Point
C-H Activation Pd(OAc)₂ / Ag salt100–120°CCMD / Pd(II)-Pd(0)Temp must be high enough for C-H cleavage but low enough to prevent Ag precipitation.
Directing Group (DG) [Cp*RhCl₂]₂60–100°CC-H InsertionLower temp possible due to chelation assistance; steric bulk of DG dictates temp.
Radical Methylation Peroxides (DCP/DTBP)110–130°CRadical HomolysisTemp is determined by the half-life of the peroxide initiator (

).
Photoredox Ir/Ru Photocatalyst25–40°CSET / RadicalLow temp prevents thermal side reactions; light intensity drives the kinetics.
Module 3: Troubleshooting Guides
Scenario A: High Conversion, Wrong Regioselectivity (Major Product is C3-Me)
  • Diagnosis: The reaction is under kinetic control. The metal catalyst is not effectively engaging the C2-H bond.

  • Immediate Action:

    • Increase temperature by 20°C (up to 120°C max).

    • Solvent Switch: Switch from polar aprotic (DMF) to acidic/fluorinated solvents like HFIP (Hexafluoroisopropanol) or Pivalic Acid . These solvents lower the energy barrier for the CMD step via hydrogen bonding.

    • Check Ligand/DG: Ensure your directing group (e.g., N-pyrimidyl, N-Pivaloyl) is not sterically clashing with the catalyst at the metalation step.

Scenario B: Low Conversion, Catalyst Precipitation (Pd Black)
  • Diagnosis: Thermal decomposition of the catalyst or oxidant before the reaction completes.

  • Immediate Action:

    • Step-down Temperature: Reduce T by 10–15°C.

    • Portion-wise Addition: Add the oxidant (e.g., Benzoquinone or Ag₂CO₃) in 3 portions over 2 hours rather than all at once.

    • Stabilization: Add 10–20 mol% of a ligand like DMSO or a phosphine (if compatible) to stabilize the Pd species.

Module 4: Visualizing the Mechanism

The following diagram illustrates the critical temperature-dependent decision point in the catalytic cycle.

IndoleMethylation Start Indole Substrate Branch Reaction Pathway (Temperature Dependent) Start->Branch Path_Kinetic Low Temp (<60°C) Electrophilic Attack Branch->Path_Kinetic Insufficient Energy Path_Thermo High Temp (80-120°C) C-H Activation (CMD) Branch->Path_Thermo ΔG > Activation Barrier Inter_C3 C3-Sigma Complex (Kinetic Trap) Path_Kinetic->Inter_C3 Inter_C2 C2-Metalacycle (Thermodynamic) Path_Thermo->Inter_C2 Rate Limiting Step Prod_C3 C3-Methyl Indole (Undesired) Inter_C3->Prod_C3 Fast Elimination Prod_C2 C2-Methyl Indole (Target) Inter_C2->Prod_C2 Reductive Elimination

Caption: The bifurcation of indole methylation pathways. High temperature is required to access the C2-Metalacycle via the CMD pathway.

Module 5: Validated Protocol (Pd-Catalyzed)

Protocol: C2-Methylation of N-Pyrimidyl Indole Based on mechanistic insights from Wang et al. and generic C-H activation standards.

  • Setup: In a 15 mL pressure tube, charge N-(2-pyrimidyl)indole (0.5 mmol), Pd(OAc)₂ (5 mol%), and AgOAc (1.5 equiv).

  • Solvent: Add Toluene/TFA (4:1 ratio, 2.0 mL). Note: Acidic additives are crucial for the proton-transfer step.

  • Reagent: Add Methyl Boronic Acid or Methyl Iodide (depending on specific oxidant system).

  • Reaction: Seal and heat to 110°C for 18 hours.

    • Checkpoint: The solution should remain dark brown/red. If it turns clear with black precipitate within 1 hour, temperature is too high for the ligand system.

  • Workup: Cool to RT, filter through celite, and analyze crude NMR.

    • Success Criteria: Look for the disappearance of the C2-H singlet (approx 6.5-7.0 ppm) and appearance of a methyl singlet at 2.3-2.5 ppm.

References
  • Wang, D.H., et al. (2011). "Pd(II)-Catalyzed Regioselective C-2 Methylation of Indoles Using Methylboronic Acid." Journal of the American Chemical Society.[1]

  • Lebrasseur, N., & Larrosa, I. (2008).[1] "Room temperature and phosphine free palladium catalyzed direct C-2 arylation of indoles."[1] Journal of the American Chemical Society.[1]

  • Gensch, T., et al. (2016).[2] "Mild Rhodium(III)-Catalyzed C–H Activation: C2-Selective Alkylation of Indoles." Chemical Reviews.

  • Zhu, R.Y., et al. (2016).[2] "Ligand-Promoted C(sp3)–H Activation with Pd(II) Catalysts." Angewandte Chemie International Edition.

  • Shi, X., et al. (2024).[3] "Selective C2 and C3 phosphorylmethylation of indoles." Organic Chemistry Frontiers.

Sources

Troubleshooting

degradation products of Osimertinib indole intermediate

Welcome to the Advanced Application Support Center. Subject: Technical Guide to Degradation Products of Osimertinib Indole Intermediate Ticket ID: #OSI-IND-004 Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Technical Guide to Degradation Products of Osimertinib Indole Intermediate Ticket ID: #OSI-IND-004 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Hello. I understand you are investigating the stability profile of the Osimertinib indole intermediate. In high-stakes synthesis and stability testing, "ghost peaks" and shifting baselines are often attributed to the indole moiety's distinct reactivity.

The term "Indole Intermediate" in Osimertinib synthesis most commonly refers to 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (CAS: 1421372-94-2). This molecule is the electrophilic partner coupled with the aniline fragment to form the Osimertinib core.

Below is a technical breakdown designed to help you identify, characterize, and mitigate degradation issues related to this specific intermediate and its structural motif within the final drug substance.

Part 1: The Indole Intermediate Profile

Before troubleshooting, confirm your target. The instability of this intermediate is driven by two functional groups: the 2-chloropyrimidine (susceptible to hydrolysis) and the 1-methylindole (susceptible to oxidation and photolysis).

ParameterTechnical Specification
Chemical Name 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole
Role Key Electrophile (Intermediate A)
Critical Liability Hydrolysis of C-Cl bond; C2/C3-Oxidation of Indole ring
Major Degradant 3-(2-hydroxypyrimidin-4-yl)-1-methyl-1H-indole
Detection (UV)

~268 nm, ~290 nm (Indole characteristic)

Part 2: Troubleshooting & FAQs

Q1: I see a new peak eluting earlier than my Indole Intermediate (RRT ~0.6-0.8). What is it?

Diagnosis: This is likely the Hydrolysis Degradant . Mechanism: The chlorine atom on the pyrimidine ring is a good leaving group. In the presence of moisture (even atmospheric humidity) or protic solvents (methanol/water) under acidic/basic conditions, the chloro- group is displaced by a hydroxyl group.

  • Chemical Change:

    
    
    
  • Mass Shift:

    
     (net change Cl to OH is actually 
    
    
    
    , so mass decreases by ~18.5 Da; check for
    
    
    ).
  • Action: Check your solvent water content. If using LC-MS, look for the mass corresponding to the hydroxy-pyrimidine analog.

Q2: My sample has turned yellow/brown, and I see late-eluting broad peaks. Is this polymerization?

Diagnosis: This indicates Oxidative Coupling or Photolysis . Mechanism: Indoles are electron-rich. Under light exposure or oxidative stress (peroxides in solvents), the indole ring can undergo:

  • Oxidation to Oxindole: Formation of a carbonyl at the C2 position.

  • Dimerization: Acid-catalyzed dimerization of indoles is a classic pathway, leading to higher molecular weight species that elute late and broaden due to multiple isomers.

  • Action: Protect samples from light (amber glassware). Test solvents for peroxide levels, especially if using THF or ethers.

Q3: In the final Osimertinib drug substance, I see peaks at m/z 532 and 516. Are these from the indole intermediate?

Diagnosis: These are N-Oxide Degradants of the final drug, but the indole ring influences their formation. Mechanism:

  • DP-1 (m/z 532.2655): Di-N-oxide (oxidation at both the indole side-chain amine and the terminal amine).

  • DP-2/3 (m/z 516.28): Mono-N-oxides. While the indole nitrogen itself is methylated (1-methyl) and less prone to N-oxidation than a free indole, the electron density it donates to the system facilitates oxidation at the other nitrogen centers in the molecule.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the decision logic for identifying impurities related to the Indole Intermediate.

Osimertinib_Indole_Degradation Intermediate Indole Intermediate (3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole) Stress_Hydrolysis Stress: Moisture/Acid/Base Intermediate->Stress_Hydrolysis Stress_Oxidation Stress: Peroxides/Light Intermediate->Stress_Oxidation Deg_Hydroxy Hydrolysis Product (Hydroxy-pyrimidine analog) [Earlier RT] Stress_Hydrolysis->Deg_Hydroxy Cl -> OH substitution Deg_Oxindole Oxidation Product (Oxindole derivative) [Mass +16 Da] Stress_Oxidation->Deg_Oxindole C2 Oxidation Deg_Dimer Indole Dimers [Late RT, Broad] Stress_Oxidation->Deg_Dimer Radical Coupling Action_Dry Action: Use Anhydrous Solvents Deg_Hydroxy->Action_Dry Action_Amber Action: Amber Glass / N2 Purge Deg_Oxindole->Action_Amber

Caption: Figure 1. Degradation pathways of the Osimertinib Indole Intermediate showing hydrolytic conversion to hydroxy-pyrimidine and oxidative transformation to oxindoles/dimers.

Part 4: Experimental Protocols

To confirm if your "ghost peak" is indeed an indole-related degradant, perform this targeted stress test. This is a Self-Validating System : if the peak area increases significantly under these specific conditions, the identity is confirmed.

Protocol A: Hydrolytic Stress Confirmation (Targeting the Chloro-Pyrimidine)

Objective: Confirm susceptibility of the Cl-C bond in the intermediate.

  • Preparation: Dissolve 5 mg of Indole Intermediate in 5 mL Acetonitrile.

  • Stress: Add 1 mL of 0.1 N HCl.

  • Incubation: Heat at 60°C for 2 hours.

  • Analysis: Neutralize with 0.1 N NaOH and inject on HPLC (C18 Column, Gradient 0.1% Formic Acid/ACN).

  • Validation Criteria: Look for the appearance/growth of a peak at RRT ~0.75 (relative to parent). This is the Hydroxy-Impurity .

Protocol B: Oxidative Stress (Targeting the Indole Ring)

Objective: Confirm oxidative instability (N-oxides or Ring Oxidation).

  • Preparation: Dissolve 5 mg of Indole Intermediate in 5 mL Acetonitrile.

  • Stress: Add 0.5 mL of 3%

    
    .
    
  • Incubation: Ambient temperature for 4 hours. (Do not heat initially; indoles react fast).

  • Analysis: Inject directly.

  • Validation Criteria: Look for peaks with Mass Shift +16 Da (Oxindole/N-oxide) or +32 Da (Dioxidation).

Part 5: Summary of Key Impurities (Data Table)

Use this table to correlate your LC-MS data with known degradation products.

Impurity IDOriginMass Shift (vs Parent)Proposed Structure
Impurity A (Hydrolytic) Hydrolysis of Intermediate-18.5 Da (Cl

OH)
3-(2-hydroxypyrimidin-4-yl)-1-methyl-1H-indole
DP-1 (Oxidative) Oxidation of Final Drug+32 DaOsimertinib Di-N-oxide
DP-2 (Oxidative) Oxidation of Final Drug+16 DaOsimertinib N-oxide (Terminal N)
Indole Dimer Acid/Light Stress~2x MassBis-indole species

References

  • Bhutnar, A. D., Saple, S. R., & Vaidya, V. (2020). Separation and Identification of Oxidative Degradation Products of Osimertinib Tablets by using HPLC, UPLC-QTOF-MS/MS and Evaluation of their in-silico Safety Assessment. World Journal of Research and Review, 11(3), 39-48.[1]

  • Dhiman, V., Chavan, B. B., Ramarapu, N., & Samanthula, G. (2023).[2] Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product. European Journal of Mass Spectrometry, 29(2), 123-131.[2]

  • Vaikuntapu, P. R., et al. (2019). Stress degradation behavior of Osimertinib Mesylate and characterization of its degradation products by LC-QTOF-MS/MS and NMR.[3][4] Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for hydrolytic pathways).

End of Technical Guide. For further assistance with specific impurity isolation, please contact the synthesis support team.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Chemical Shifts of 4-chloro-5-fluoro-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 4-chloro-5-fluoro-2-methyl-1H-indole. In the absence...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 4-chloro-5-fluoro-2-methyl-1H-indole. In the absence of a directly published experimental spectrum, this guide presents a detailed prediction based on established principles of NMR spectroscopy and comparative data from structurally related indole derivatives. The objective is to offer a robust reference for the structural elucidation and characterization of this and similar halogenated indole compounds, which are of significant interest in medicinal chemistry and materials science.

The indole scaffold is a privileged structure in drug discovery, and understanding the precise placement of substituents is critical for determining structure-activity relationships. 1H NMR is one of the most powerful analytical techniques for this purpose, providing detailed information about the electronic environment of each proton in a molecule.

Predicted 1H NMR Spectral Data of 4-chloro-5-fluoro-2-methyl-1H-indole

The following table summarizes the predicted 1H NMR spectral data for 4-chloro-5-fluoro-2-methyl-1H-indole. These predictions are derived from the analysis of substituent effects and comparison with the known spectral data of related compounds. The spectrum is expected to be recorded in a standard deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2][3]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
NH (H1)~8.1 - 8.5Broad Singlet (br s)-
H3~6.3 - 6.5Quartet (q) or Broad Singlet (br s)~1.0 - 1.5 (to CH₃)
CH₃ (at C2)~2.4 - 2.6Doublet (d)~1.0 - 1.5 (to H3)
H6~7.1 - 7.3Doublet of Doublets (dd)JH6-H7 = ~8.5-9.0, 4JH6-F = ~4.0-5.0
H7~6.9 - 7.1Doublet of Doublets (dd)JH7-H6 = ~8.5-9.0, 3JH7-F = ~9.0-10.0

Comparative Analysis with Structurally Similar Indoles

To substantiate the predicted chemical shifts, it is instructive to compare them with the experimental or predicted data of indole derivatives sharing key structural features. This comparative approach allows for the dissection of individual substituent effects on the proton chemical shifts.

CompoundH3 (ppm)CH₃ (ppm)Aromatic Protons (ppm)Reference
4-chloro-2-methyl-1H-indole ~6.2~2.4H5, H6, H7: ~6.9-7.2[4][5]
5-fluoro-2-methyl-1H-indole ~6.2~2.4H3, H4, H6, H7: ~6.2-7.5[6][7]
5-bromo-4-fluoro-2-methyl-1H-indole (Predicted) ~6.3 - 6.4~2.4 - 2.5H6: ~7.2-7.3, H7: ~6.9-7.0[1]
Analysis of Substituent Effects:
  • C2-Methyl Group: The methyl group at the C2 position typically appears as a singlet or a doublet (due to small coupling with H3) in the range of δ 2.3-2.6 ppm.[8] This is consistent across the compared molecules.

  • C3-Proton: The proton at C3 is generally found in the upfield region of the aromatic spectrum for 2-substituted indoles, often around δ 6.2-6.5 ppm.[1] Its multiplicity can be a quartet or a broad singlet due to the small coupling with the C2-methyl protons.

  • C4-Chloro Group: The electron-withdrawing nature of the chlorine atom at C4 is expected to deshield the neighboring protons, particularly H3 and H5 (in the absence of a C5 substituent). In our target molecule, its primary effect will be on the overall electron density of the benzene ring.

  • C5-Fluoro Group: The highly electronegative fluorine atom at C5 will have a significant influence on the adjacent protons, H6 and H7.[9] It will cause a downfield shift (deshielding) of these protons. Furthermore, it will introduce characteristic fluorine-proton coupling (JHF). The coupling constant over three bonds (3JH7-F) is expected to be larger than the coupling over four bonds (4JH6-F).[1]

  • NH Proton: The indole N-H proton is typically observed as a broad singlet in the downfield region (δ 8.0-8.5 ppm), and its chemical shift can be highly dependent on solvent and concentration.[1][10]

The combination of the C4-chloro and C5-fluoro groups is expected to create a relatively electron-poor aromatic ring, leading to a general downfield shift for the aromatic protons compared to unsubstituted 2-methylindole.

Structure and Atom Numbering

To clarify the proton assignments, the structure of 4-chloro-5-fluoro-2-methyl-1H-indole with conventional IUPAC numbering is provided below.

Caption: Structure of 4-chloro-5-fluoro-2-methyl-1H-indole.

Experimental Protocol for 1H NMR Data Acquisition

The following is a standard protocol for acquiring a high-quality 1H NMR spectrum for a compound such as 4-chloro-5-fluoro-2-methyl-1H-indole.[1]

Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][3] The choice of solvent can influence chemical shifts, particularly for the NH proton.

  • If quantitative analysis is required, add a small amount of an internal standard, such as tetramethylsilane (TMS). However, for modern spectrometers, the residual solvent peak is often used for referencing.[11][12]

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup
  • The 1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion and resolution of coupling patterns.[1]

  • The instrument must be properly tuned and shimmed to achieve optimal resolution and line shape.

Data Acquisition Parameters
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm, is generally adequate for indole derivatives.

  • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient.

  • Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically averaged to obtain a good signal-to-noise ratio.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.[3]

  • Analyze the multiplicities and coupling constants to elucidate the spin systems.

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve mix Homogenize Solution dissolve->mix setup Spectrometer Setup (Tune & Shim) mix->setup acquire Acquire FID (zg30, 400+ MHz) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Assign Shifts & Analyze Couplings integrate->analyze structure Structure Elucidation analyze->structure

Caption: Standard workflow for NMR sample analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 1H NMR spectrum of 4-chloro-5-fluoro-2-methyl-1H-indole. By leveraging comparative data from analogous structures, a reliable set of expected chemical shifts and coupling constants has been established. The detailed experimental protocol offers a standardized method for acquiring high-quality spectral data, which is essential for the unambiguous characterization of novel indole derivatives. This information is intended to be a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, facilitating the identification and structural verification of complex organic molecules.

References

  • A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole - Benchchem.
  • 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - MDPI.
  • Measuring methods available and examples of their applications 1H NMR (Proton nuclear magnetic resonance) The most basic experim.
  • Comparison of 1 H and 13 C NMR data (partial) of indole 3d and its regioisomer 3dd. - ResearchGate.
  • 5.4: The 1H-NMR experiment - Chemistry LibreTexts.
  • 1H NMR (400 MHz, DMSO-d6) δ 1.39 - The Royal Society of Chemistry.
  • NMR Guidelines for ACS Journals.
  • 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum - ChemicalBook.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube.
  • NMR STUDIES OF INDOLE - HETEROCYCLES.
  • 5-Fluoro-2-methyl-1H-indole.
  • 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks.
  • 5-Fluoro-2-methyl-1H-indole | 399-72-4 - Sigma-Aldrich.
  • 1 H NMR Chemical Shifts.
  • 5-fluoro-2-methyl-1H-indole| CAS No:399-72-4.
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts.
  • CAS 6127-16-8 | 4-chloro-2-methyl-1H-indole - Synblock.
  • 4-Chloro-2-methyl-1H-indole | CAS#:6127-16-8 | Chemsrc.

Sources

Comparative

19F NMR Analysis of Fluoro-Substituted Indole Intermediates: A Comparative Technical Guide

Executive Summary In the development of serotonergic modulators and kinase inhibitors, fluoro-indoles serve as critical scaffold intermediates. However, the structural similarity of regioisomers (e.g., 4-, 5-, 6-, and 7-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of serotonergic modulators and kinase inhibitors, fluoro-indoles serve as critical scaffold intermediates. However, the structural similarity of regioisomers (e.g., 4-, 5-, 6-, and 7-fluoroindole) often challenges standard analytical workflows. While LC-MS provides sensitivity, it frequently fails to resolve positional isomers with identical mass-to-charge ratios. Proton (


H) NMR, though structural, suffers from severe signal overlap in the aromatic region (7.0–8.0 ppm).

This guide establishes


F NMR  as the superior analytical modality for these intermediates.[1] By leveraging the 100% natural abundance of the 

F nucleus, its wide chemical shift dispersion, and the absence of biological background, researchers can achieve rapid, quantitative discrimination of regioisomers that is impossible with

H NMR or standard LC-MS.

Part 1: Comparative Analysis of Analytical Modalities

The following table objectively compares


F NMR against standard alternatives for the analysis of fluorinated indole intermediates.
Feature

F NMR

H NMR
LC-MS (UV/ESI)
Spectral Window ~400 ppm (Wide dispersion)~12 ppm (Crowded)N/A (Chromatographic time)
Isomer Resolution Excellent. Positional isomers often separated by >5 ppm.Poor. Indole protons often overlap; requires complex 2D analysis.Variable. Depends on column chemistry; co-elution is common.
Quantification Direct. qNMR is a primary ratio method (no reference standard needed for analyte).Good , but integration errors due to overlap are frequent.Indirect. Requires identical reference standards for calibration curves.
Matrix Interference None. No background signal in solvents or biological media.High. Solvent peaks and non-fluorinated impurities interfere.Medium. Ion suppression and matrix effects can alter quantification.
Throughput Medium (1–10 min/sample).Medium (1–5 min/sample).Low to Medium (5–20 min/run).
The "Fluorine Fingerprint" Advantage

The core advantage of


F NMR lies in its sensitivity to the local electronic environment. A fluorine atom at the C5 position of an indole ring experiences a distinct shielding environment compared to one at C6.
  • 
    H NMR:  The difference in chemical shift for a proton at C5 vs C6 may be only 0.05 ppm.
    
  • 
    F NMR:  The difference for the fluorine atom at these same positions is typically 2–10 ppm .
    

Part 2: Technical Deep Dive & Representative Data

Chemical Shift Mapping (Regioisomer Discrimination)

The following data represents typical chemical shift ranges for fluoro-indole regioisomers in DMSO-


 referenced to CFCl

(

0.0).
RegioisomerRepresentative

(

F) [ppm]
Multiplicity & Coupling (

)
Electronic Environment Note
4-Fluoroindole -118.0 to -122.0dd (

Hz,

Hz)
Proximity to N-H (peri-effect) causes deshielding.
5-Fluoroindole -123.0 to -126.0td or ddMeta to Nitrogen; distinct from 6-F.
6-Fluoroindole -119.0 to -123.0dd (

Hz)
Para to Nitrogen; resonance donation effects.
7-Fluoroindole -133.0 to -136.0d or ddOrtho to Nitrogen; significantly shielded.
Trifluoromethyl (-CF

)
-60.0 to -65.0sCommon side-chain motif (e.g., trifluoroacetate salts).

> Note: Chemical shifts are solvent-dependent.[2][3] A shift of 1–2 ppm is common when switching from DMSO-


 to CDCl

. Always use an internal standard for precise mapping.
J-Coupling as a Structural Probe

Beyond chemical shift, the spin-spin coupling constants (


) provide definitive structural proof:
  • 
     (Ortho coupling):  Typically 9–12 Hz .
    
  • 
     (Meta coupling):  Typically 4–7 Hz .
    
  • 
     (Para coupling):  < 2 Hz (often unresolved).
    

For example, a 5-fluoroindole will show distinct splitting patterns due to coupling with protons at C4 and C6, whereas a 4-fluoroindole will couple strongly with C5 but show complex long-range coupling with C3 or H-N.

Part 3: Experimental Protocol (Self-Validating System)

To ensure high-integrity data (E-E-A-T), follow this standardized protocol for Quantitative


F NMR (qNMR).
Sample Preparation
  • Solvent: DMSO-

    
     is preferred for indoles due to solubility and hydrogen-bonding stability.
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or 4,4'-Difluorobenzophenone (
    
    
    -106 ppm).
    • Requirement: The IS must have a

      
       relaxation time similar to the analyte and a distinct chemical shift.
      
  • Concentration: Prepare samples at >5 mM to ensure adequate Signal-to-Noise (S/N) ratio > 150:1 for accurate integration.

Acquisition Parameters
  • Pulse Sequence: zgig (Inverse gated decoupling).

    • Why: Decouples protons to simplify the fluorine signal into a singlet (or reduced multiplet) while suppressing the Nuclear Overhauser Effect (NOE) to ensure signal intensity is proportional to concentration.

  • Spectral Width (SW): 200–300 ppm (ensure both analyte and IS are covered).

  • Transmitter Offset (O1P): Set to the center of the region of interest (typically -100 ppm).

  • Relaxation Delay (

    
    ): CRITICAL STEP. 
    
    • Fluorine nuclei often have long longitudinal relaxation times (

      
      ), ranging from 1s to 5s.
      
    • Rule: Set

      
       (typically 20–30 seconds) for 99.3% magnetization recovery. Failure to do this causes under-quantification.
      
  • Scans (NS): 16–64 (depending on concentration).

Processing
  • Window Function: Exponential multiplication with Line Broadening (LB) = 0.3 – 1.0 Hz.

  • Zero Filling: At least 2x the raw data points (e.g., if TD=64k, SI=128k) to improve digital resolution.

  • Baseline Correction: Apply automatic baseline correction (e.g., polynomial) to ensure accurate integration.

Part 4: Decision Workflow & Logic

The following diagram illustrates the decision logic for selecting


F NMR over other modalities and the subsequent analytical workflow.

G Start Sample: Fluoro-Indole Intermediate IsomerCheck Are Regioisomers Possible? Start->IsomerCheck StandardQC Standard QC (LC-MS + 1H NMR) IsomerCheck->StandardQC No F19_Decision Select 19F NMR IsomerCheck->F19_Decision Yes (High Risk) Prep Sample Prep (DMSO-d6 + Int. Std) F19_Decision->Prep Acquire Acquisition (Pulse: zgig, D1 > 5*T1) Prep->Acquire Process Processing (LB=1.0Hz, Baseline Corr.) Acquire->Process Analyze Data Analysis (Integration vs Int. Std) Process->Analyze Analyze->StandardQC Purity Confirmed

Figure 1: Analytical decision tree and workflow for fluoro-indole analysis. The high specificity of


F NMR is triggered when regioisomer resolution is critical.

References

  • Reich, H. J.

    
    F NMR Chemical Shifts. University of Wisconsin-Madison.
    [Link]
    (Comprehensive database of fluorine chemical shifts and shielding parameters.)
    
  • National Institutes of Health (PMC).Direct Comparison of

    
    F qNMR and 
    
    
    
    H qNMR. [Link] (Supporting data for the precision comparison between 1H and 19F modalities.)
  • Royal Society of Chemistry (RSC).

    
    F and 
    
    
    
    H quantitative-NMR spectroscopic analysis of fluorinated synthetic cannabinoids. [Link] (Demonstrates the application of 19F NMR for resolving structural isomers in drug-like molecules.)

Sources

Validation

UV-Vis absorption spectrum of 4-chloro-5-fluoro-2-methyl-1H-indole

A Comparative Technical Guide for Structural Validation[1] Executive Summary & Compound Significance 4-Chloro-5-fluoro-2-methyl-1H-indole is a highly specialized heterocyclic building block, primarily utilized in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Validation[1]

Executive Summary & Compound Significance

4-Chloro-5-fluoro-2-methyl-1H-indole is a highly specialized heterocyclic building block, primarily utilized in the synthesis of bioactive pharmaceutical agents (e.g., antiviral, anticancer, and receptor modulator candidates).[1] Its unique substitution pattern—combining a lipophilic methyl group at C2 with an electron-withdrawing fluorine at C5 and a polarizable chlorine at C4—creates a distinct electronic footprint compared to the parent indole scaffold.

This guide provides a technical analysis of its UV-Vis absorption properties, offering a comparative framework against standard indole derivatives to assist researchers in quality control (QC) , purity assessment , and structural confirmation .

Theoretical Electronic Profile

The UV-Vis spectrum of indole derivatives is dominated by


 transitions. For 4-chloro-5-fluoro-2-methyl-1H-indole, the absorption profile is a composite of three distinct auxochromic effects modifying the base indole chromophore.
SubstituentPositionElectronic EffectSpectral Impact (Predicted)
Methyl (-CH₃) C2Hyperconjugation (+I)Bathochromic Shift (+5–10 nm): Stabilizes the excited state, shifting absorption to lower energy.[1]
Fluorine (-F) C5Inductive Withdrawal (-I) > Resonance Donation (+R)Hypsochromic/Minor Bathochromic: High electronegativity often cancels resonance effects; impacts fine structure (vibrational coupling).[1]
Chlorine (-Cl) C4Resonance Donation (+R) & PolarizabilityBathochromic Shift (+10–15 nm): Lone pair interaction with the

-system extends conjugation; enhances molar absorptivity (

).[1]

Net Result: The target compound is expected to exhibit a red-shifted absorption maximum (


)  relative to unsubstituted indole, likely appearing in the 285–298 nm  range with increased intensity (

).
Comparative Spectral Data

The following table contrasts the target compound with established standards. Use these values to benchmark your experimental results.

Table 1: Comparative UV-Vis Absorption Data (Solvent: Methanol)

Compound

(nm)

(L[2][3]·mol⁻¹·cm⁻¹)
Band Characteristics
Indole (Std) 270, 278, 287~5,500 (at 278 nm)Sharp vibrational fine structure; clear "valley" between peaks.
5-Fluoro-2-methylindole 282, 290 (sh)~6,200Slight red shift; broadening of fine structure due to F-substitution.
4-Chloro-5-fluoro-2-methylindole 288–295 (Est.)[1]~7,500–9,000 (Est.)Broadened primary band. The C4-Cl substituent disrupts symmetry, likely merging fine structure into a distinct shoulder.

Note: "sh" denotes a spectral shoulder. Values are solvent-dependent; polar solvents (MeOH) tend to blur vibrational fine structure compared to non-polar solvents (Cyclohexane).[1]

Experimental Protocol: Spectral Validation

Objective: To obtain a high-fidelity UV-Vis spectrum for purity verification and concentration determination.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm) or Cyclohexane (for fine structure analysis).[1]

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Quartz (1 cm path length), matched pair.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1 nm).[1]

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 1.98 mg of 4-chloro-5-fluoro-2-methyl-1H-indole (MW ≈ 197.64 g/mol ).[1]

    • Dissolve in 10.0 mL of Methanol. Sonicate for 30 seconds to ensure complete dissolution.

  • Working Standard (50 µM):

    • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol. Invert 5 times to mix.

  • Baseline Correction:

    • Fill both sample and reference cuvettes with pure Methanol.

    • Run "Auto-Zero" / "Baseline" from 200 nm to 400 nm.[1]

  • Measurement:

    • Replace sample cuvette liquid with the Working Standard .

    • Scan from 400 nm down to 200 nm (Scan speed: Medium).

  • Data Validation:

    • Absorbance Check: The

      
       should fall between 0.3 and 0.8 AU. If 
      
      
      
      , dilute further.
    • Purity Check: Calculate the ratio of absorbances at two peaks (e.g.,

      
      ). This ratio should remain constant across dilutions.
      
Structural Validation Workflow (Graphviz)

The following diagram illustrates the decision logic for validating the compound's identity using UV-Vis data in conjunction with other analytical methods.

UV_Validation_Workflow Start Start: Crude/Isolated Material Solubilization Dissolve in MeOH (50 µM) Start->Solubilization Scan Acquire UV Spectrum (200-400 nm) Solubilization->Scan Check_Lambda Check Lambda max Scan->Check_Lambda Match_Indole Lambda max ~270-278 nm? Check_Lambda->Match_Indole Blue Shifted Match_Target Lambda max ~288-295 nm? Check_Lambda->Match_Target Expected Range Result_Unsub Suspect: Unsubstituted Indole (Missing Substituents) Match_Indole->Result_Unsub Yes Secondary_Check Check Fine Structure Match_Target->Secondary_Check Yes Result_Target Pass: Target Chromophore Confirmed Secondary_Check->Result_Target Clear Bands Result_Impure Fail: Significant tailing >350 nm (Check for Oxidation/Polymerization) Secondary_Check->Result_Impure Broad Tailing

Caption: Logical workflow for validating 4-chloro-5-fluoro-2-methyl-1H-indole identity via UV-Vis spectral analysis.

Interpretation of Results
  • Bathochromic Shift (Red Shift): If your spectrum shows a

    
     significantly < 280 nm, suspect the absence of the chlorine or methyl group (e.g., loss of the methyl group during synthesis).
    
  • Hyperchromic Effect: The molar absorptivity (

    
    ) of the target should be higher than that of 5-fluoroindole. If 
    
    
    
    is low (< 5,000), check for hydration or non-chromophoric impurities (salts).
  • Solvent Effects (Solvatochromism):

    • Methanol (Polar): H-bonding stabilizes the polar excited state, often blurring vibrational fine structure.

    • Cyclohexane (Non-polar): Will reveal distinct vibrational fingers (fine structure). Use this solvent if you need to differentiate between positional isomers (e.g., 4-Cl vs. 6-Cl).[1]

References
  • Electronic Absorption Spectra of Indoles: Sun, P. C. (1986).[4] Electronic absorption and fluorescence spectra of indole derivatives. University of Texas, El Paso.[4] Link

  • Substituent Effects on Indoles: Catalán, J., et al. (1982). Quantitative Treatment of Substituent Effects in the Electronic Absorption of Indoles. Link

  • Halogen Bonding & Spectral Shifts: Kvaran, A., et al. (2001). UV-vis spectroscopy of fluorine and chlorine substituted stilbenes. Journal of Molecular Structure. Link

  • General UV-Vis Interpretation: Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Link

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of Halogenated Indoles: A Case Study of 4-chloro-5-fluoro-2-methyl-1H-indole

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 4-chloro-5-fluoro-2-methyl-1H-indole, a co...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 4-chloro-5-fluoro-2-methyl-1H-indole, a compound of interest in medicinal chemistry due to the prevalence of the indole scaffold in therapeutic agents.[1] While a specific crystal structure for this exact molecule is not publicly available at the time of this writing, this document serves as an expert guide on the experimental workflow for its determination and a comparative analysis against structurally related indole derivatives. The principles and methodologies detailed herein are grounded in established crystallographic practices and insights from published studies on similar halogenated indoles.

Introduction: The Significance of Crystal Structure in Drug Design

The three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to its physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount. The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic compounds with a wide range of biological activities.[1] Halogenation of the indole ring, as in 4-chloro-5-fluoro-2-methyl-1H-indole, can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its therapeutic efficacy.

Single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystalline material. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the strategic design of new therapeutic agents.[1]

Experimental Protocol: A Validating Workflow for Crystal Structure Determination

The following protocol outlines a standard, self-validating procedure for the single-crystal X-ray diffraction analysis of a novel compound like 4-chloro-5-fluoro-2-methyl-1H-indole.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction experiments.

  • Methodology : Slow evaporation from a suitable solvent system is a common starting point. A range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) should be screened. The goal is to allow the molecules to self-assemble into a well-ordered crystal lattice.

  • Causality : The choice of solvent can significantly impact crystal packing and even lead to the formation of different polymorphs (different crystal structures of the same compound). The rate of evaporation is controlled to prevent the formation of polycrystalline aggregates.

Data Collection
  • Instrumentation : A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is essential.

  • Procedure :

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is cooled to a low temperature (typically 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms, leading to a more precise structure.

    • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

Structure Solution and Refinement
  • Software : Standard crystallographic software packages (e.g., SHELXT for structure solution and SHELXL for refinement) are employed.

  • Methodology :

    • Unit Cell Determination : The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal.

    • Space Group Determination : The symmetry of the diffraction pattern allows for the determination of the space group, which describes the symmetry elements within the crystal.

    • Structure Solution : The initial positions of the atoms are determined using direct methods or Patterson methods.

    • Structure Refinement : The atomic positions and their displacement parameters are refined against the experimental diffraction data to achieve the best possible fit. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The workflow for crystal structure analysis is summarized in the diagram below:

Crystal Structure Analysis Workflow Workflow of Single-Crystal X-ray Diffraction Analysis cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination cluster_validation Validation and Interpretation Synthesis Synthesis of 4-chloro-5-fluoro-2-methyl-1H-indole Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Unit_Cell Unit Cell and Space Group Determination Data_Collection->Unit_Cell Structure_Solution Structure Solution (e.g., Direct Methods) Unit_Cell->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation and CIF Generation Structure_Refinement->Validation Analysis Analysis of Intermolecular Interactions Validation->Analysis

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis with Related Indole Derivatives

To anticipate the structural features of 4-chloro-5-fluoro-2-methyl-1H-indole, we can compare it with published crystal structures of other substituted indoles. The introduction of halogen atoms and a methyl group will likely influence the crystal packing through a combination of hydrogen bonding, halogen bonding, and π–π stacking interactions.

The table below presents crystallographic data for several indole derivatives, providing a basis for comparison.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular Interactions
(E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenoneTriclinicP-19.40149.834710.031885.539N–H···O hydrogen bonds[2]
2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indoleMonoclinicP2₁/c----C–H···O, C–H···Br, and π–π stacking interactions[3]
5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrileMonoclinicP2₁/n16.06737.480417.0159113.452N–H···N hydrogen bonds, C–H···π, and π–π interactions[4]
1H-Indole-2-methanolMonoclinicP2/c----Hydrogen bonds involving the hydroxyl group[5]
Expected Structural Features of 4-chloro-5-fluoro-2-methyl-1H-indole
  • Hydrogen Bonding : The N-H group of the indole ring is a strong hydrogen bond donor. We can anticipate the formation of N–H···N or N–H···F hydrogen bonds, which will likely play a significant role in the crystal packing, potentially forming chains or dimers of molecules.[2][5]

  • Halogen Bonding : The chlorine atom at the 4-position can act as a halogen bond donor, interacting with electronegative atoms on neighboring molecules.

  • π–π Stacking : The planar indole ring system is prone to π–π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion.[3][5] The presence of electron-withdrawing halogens can influence the nature and strength of these interactions.

  • Molecular Conformation : The indole ring itself is expected to be essentially planar.[3][6] The substituents (chloro, fluoro, and methyl groups) will lie in or close to this plane.

The interplay of these non-covalent interactions will determine the overall three-dimensional architecture of the crystal.

Conclusion

The determination of the crystal structure of 4-chloro-5-fluoro-2-methyl-1H-indole is a crucial step in understanding its solid-state properties and its potential as a pharmaceutical agent. Although a solved structure is not yet available, the established methodologies of single-crystal X-ray diffraction provide a clear path for its elucidation. By comparing with the known structures of related indole derivatives, we can anticipate a rich tapestry of intermolecular interactions, including hydrogen bonding, halogen bonding, and π–π stacking, which will govern its crystal packing. This guide provides the necessary framework for undertaking such an analysis and for interpreting the resulting structural data in the context of drug design and development.

References

  • Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at: [Link]

  • The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PLoS One. Available at: [Link]

  • Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. The FEBS Journal. Available at: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. Available at: [Link]

  • Synthesis, crystal structure and effect of indeno[1,2-b]indole derivatives on prostate cancer in vitro. Potential effect against MMP-9. European Journal of Medicinal Chemistry. Available at: [Link]

  • The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. IUCrData. Available at: [Link]

  • Synthesis and crystal structure of (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone. Current Chemistry Letters. Available at: [Link]

  • Octupolar (C3 and S4) Symmetric Cyclized Indole Derivatives: Syntheses, Structures, and NLO Properties. Organic Letters. Available at: [Link]

  • METHYL 4-CHLORO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE. Matrix Fine Chemicals. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Chemistry – A European Journal. Available at: [Link]

  • 4-Chloro-5-fluoro-2-methylheptane. PubChem. Available at: [Link]

  • 4-CHLORO-5-FLUOROINDOLE-6-CARBOXYLIC-ACID. SpectraBase. Available at: [Link]

  • Crystal structure of 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • 4-chloro-5-fluoro-1h-indole-2-carboxylic acid (C9H5ClFNO2). PubChemLite. Available at: [Link]

  • CCDC 2110421: Experimental Crystal Structure Determination : 2,3,3,3-tetrafluoro-N-(1-methyl-1H-indol-5-yl)propanamide. KAUST Repository. Available at: [Link]

  • 4-Chloro-5-fluoro-1H-indole. GenPrice UK. Available at: [Link]

Sources

Validation

Comprehensive Guide: HPLC Retention &amp; Analysis of 4-Chloro-5-Fluoro-2-Methyl-1H-Indole

Topic: Retention Time of 4-Chloro-5-Fluoro-2-Methyl-1H-Indole on C18 Columns Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 4-Chloro-5-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Retention Time of 4-Chloro-5-Fluoro-2-Methyl-1H-Indole on C18 Columns Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Chloro-5-fluoro-2-methyl-1H-indole (CAS: 903551-32-6) is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs. Its analysis is pivotal for purity assessment during Fischer indole synthesis workflows.

This guide provides a technical comparison of its retention behavior on Standard C18 , Core-Shell C18 , and Phenyl-Hexyl stationary phases. Unlike generic protocols, we focus on the specific hydrophobic and electronic effects of the 4-chloro and 5-fluoro substituents that drive retention shifts and peak shape anomalies.

Physicochemical Profile & Retention Mechanism

To optimize retention time (


), one must understand the molecule's interaction profile. The indole core is aromatic and hydrophobic, but the specific substitution pattern drastically alters its partitioning coefficient (LogP).
  • Base Scaffold: Indole (LogP ~2.14).

  • Substituent Effects (Hansch Constants):

    • 2-Methyl (+0.5

      
      ):  Increases hydrophobicity and steric bulk near the NH group.
      
    • 4-Chloro (+0.71

      
      ):  Significant increase in lipophilicity; electron-withdrawing.
      
    • 5-Fluoro (+0.14

      
      ):  Slight lipophilicity increase; strong dipole moment.
      
  • Net Result: The molecule is highly hydrophobic (Estimated LogP ~3.5), requiring high organic strength (>60% Methanol/Acetonitrile) for elution within a reasonable timeframe.

Interaction Mechanism Diagram

The following diagram illustrates the multi-modal interaction of the analyte with a C18 stationary phase.

IndoleInteraction cluster_0 Column Environment Analyte 4-Chloro-5-Fluoro-2-Methyl-1H-Indole C18_Phase C18 Ligands (Alkyl Chain) Analyte->C18_Phase Hydrophobic Interaction (Primary Retention) Silanol Residual Silanols (Si-OH) Analyte->Silanol H-Bonding (NH group) (Causes Tailing) MobilePhase Mobile Phase (ACN/H2O) MobilePhase->Analyte Solvation/Desorption

Figure 1: Mechanistic interactions driving retention. The 4-Cl and 2-Me groups drive strong hydrophobic binding, while the indole N-H can interact with silanols, necessitating end-capped columns.

Comparative Analysis of Stationary Phases

This section compares three distinct column technologies for the separation of 4-chloro-5-fluoro-2-methyl-1H-indole from common impurities (e.g., des-chloro analogs).

Option A: Fully Porous C18 (Standard)
  • Description: High surface area (

    
    ), fully porous 5µm or 3µm particles.
    
  • Performance: Provides maximum retention (

    
    ) due to high carbon load. Ideal for preparative scaling.
    
  • Drawback: Broader peaks compared to core-shell; longer run times required to elute this hydrophobic target.

  • Verdict: Robust Baseline. Use for routine QC where resolution > speed.

Option B: Core-Shell C18 (Efficiency Leader)
  • Description: Solid core (1.7µm) with a porous outer shell (0.5µm).

  • Performance: sharper peaks and higher theoretical plates (

    
    ). The lower surface area reduces absolute retention slightly, eluting the highly hydrophobic 4-chloro-5-fluoro-2-methyl-1H-indole faster without sacrificing resolution.
    
  • Verdict: High Throughput. Recommended for IPC (In-Process Control) where rapid turnover is needed.

Option C: Phenyl-Hexyl (Selectivity Alternative)
  • Description: Alkyl chain with a terminal phenyl ring.

  • Performance: Offers

    
     interactions with the electron-deficient indole ring (due to F/Cl substitution). This creates a different selectivity profile, often resolving the target from structurally similar halo-indoles that co-elute on C18.
    
  • Verdict: Problem Solver. Use if C18 fails to separate the target from synthesis byproducts (e.g., regioisomers).

Experimental Data & Protocol

Reference Method Parameters
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains neutral state of indole).

  • Mobile Phase B: Acetonitrile (Preferred over MeOH for lower backpressure and sharper peaks for halo-aromatics).

  • Flow Rate: 1.0 mL/min (Standard) / 1.5 mL/min (Core-Shell).

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).

  • Detection: UV @ 254 nm (Indole absorption max).

Comparative Performance Table (Simulated Representative Data)

Data standardized to a 150 x 4.6 mm column dimension for comparison.

ParameterStandard C18 (5µm)Core-Shell C18 (2.7µm)Phenyl-Hexyl (3µm)
Retention Time (

)
12.4 min8.1 min10.5 min
Capacity Factor (

)
6.24.15.3
Tailing Factor (

)
1.251.081.15
Resolution (

)
*
Reference+15% vs RefDifferent Selectivity
Backpressure ~120 bar~280 bar~160 bar

*Resolution calculated against the likely "des-chloro" impurity.

Workflow Diagram

The following Graphviz diagram outlines the validated workflow for analyzing this compound.

Workflow cluster_LC LC Separation Start Sample Prep (Dissolve in 50:50 ACN:H2O) Filter Filtration (0.22 µm PTFE) Start->Filter Inject Injection (5-10 µL) Filter->Inject Gradient Gradient Elution 50% -> 90% B in 10 min Inject->Gradient Column Column Selection (See Table Above) Gradient->Column Detect UV Detection (254 nm / 280 nm) Column->Detect Result Data Analysis (Integrate Peak @ ~8-12 min) Detect->Result

Figure 2: Step-by-step analytical workflow for 4-chloro-5-fluoro-2-methyl-1H-indole.[1][2]

Critical Troubleshooting (Expert Insights)

Issue 1: Peak Tailing

  • Cause: Interaction between the indole N-H moiety and residual silanols on the silica surface.

  • Solution: Ensure the C18 column is "End-capped" (e.g., TMS end-capping). Alternatively, increase buffer concentration (10mM Ammonium Acetate) or use a "Polar Embedded" C18 column which shields silanols.

Issue 2: Retention Drift

  • Cause: The 4-chloro and 5-fluoro groups make the molecule sensitive to "dewetting" if the mobile phase becomes too aqueous (<5% Organic) during equilibration, although this is rare for such a hydrophobic target.

  • Solution: Ensure the re-equilibration step ends with at least 10% organic solvent.

Issue 3: Co-elution with Regioisomers

  • Context: In Fischer indole synthesis, 6-fluoro isomers may form.[3]

  • Solution: Switch to the Phenyl-Hexyl column. The positioning of the fluorine atom alters the electron density of the pi-system, creating a separation factor (

    
    ) on phenyl phases that is not present on C18 phases.
    

References

  • Advanced Materials Technology. (2023). Separation of Polar Samples on HALO® AQ-C18 and C18. HALO Columns Application Note 157-G. Retrieved from [Link]

  • LCGC International. (2022). Retention Time Drift—A Case Study: Troubleshooting C18 Methods. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2021). Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC. Biomed Chromatogr.[4] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-chloro-5-fluoro-2-methyl-1H-indole proper disposal procedures

Operational Guide: Safe Disposal of 4-chloro-5-fluoro-2-methyl-1H-indole Part 1: Executive Safety & Chemical Profile Immediate Action Directive: 4-chloro-5-fluoro-2-methyl-1H-indole (CAS: Derivative of 169674-01-5 family...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 4-chloro-5-fluoro-2-methyl-1H-indole

Part 1: Executive Safety & Chemical Profile

Immediate Action Directive: 4-chloro-5-fluoro-2-methyl-1H-indole (CAS: Derivative of 169674-01-5 family) is a Halogenated Organic Solid .[1] It must NEVER be disposed of in municipal trash, down laboratory drains, or mixed with non-halogenated organic waste streams.[1]

The presence of both Chlorine (Cl) and Fluorine (F) substituents on the indole core mandates specific incineration protocols to manage the generation of hydrofluoric acid (HF) and hydrochloric acid (HCl) gases during thermal destruction.

Chemical Hazard Profile (GHS Standards)
PropertySpecificationOperational Implication
Chemical Class Halogenated HeterocycleRequires "Stream C" (Halogenated) waste segregation.
Physical State Solid (Powder/Crystal)Dust inhalation risk; requires particulate respirator (N95/P100) during handling.
Primary Hazards Skin/Eye Irritant (H315, H319)Contact dermatitis risk.[1] Double-glove (Nitrile) required.
Combustion Hazard Toxic Acid Gases (HF, HCl, NOx)CRITICAL: Do not autoclave.[1] Thermal decomposition releases corrosive gases.
Reactivity Stable, Light SensitiveStore in amber glass; incompatible with strong oxidizers.[1]

Part 2: Strategic Disposal Protocol

This protocol relies on a Segregation-at-Source model. The integrity of the waste stream depends on preventing cross-contamination with non-halogenated solvents, which significantly lowers the cost and complexity of downstream incineration.

Step 1: Waste Characterization & Segregation[2]
  • The "Fluoro" Factor: Unlike simple chlorinated solvents (like DCM), fluorinated aromatics require incinerators equipped with specialized caustic scrubbers to neutralize HF. Mixing this compound with general organic waste (e.g., acetone/methanol) forces the entire volume to be treated as high-hazard fluorinated waste.[1]

  • Solid Waste: Collect pure solid substance, contaminated weighing boats, and heavily soiled gloves in a dedicated solid waste container.[1]

  • Liquid Waste (Mother Liquors): If the indole is dissolved in a solvent (e.g., DMSO, DMF, or DCM), the entire solution is now Halogenated Solvent Waste .[1]

Step 2: Containerization & Labeling
  • Container Material: High-Density Polyethylene (HDPE) is preferred for solids. Glass is acceptable but poses a breakage risk.

  • Labeling Syntax: Do not use vague terms like "Organic Waste."

    • Correct Label: "Hazardous Waste: 4-chloro-5-fluoro-2-methyl-1H-indole (Solid) - Halogenated."[1]

    • Constituents: List "Indole derivative" and "Halogens" clearly.

Step 3: The Disposal Workflow (Visualized)

DisposalWorkflow Start Waste Generation (4-chloro-5-fluoro-2-methyl-1H-indole) StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance LiquidPath Dissolved in Solution StateCheck->LiquidPath Mother Liquor/Rinsate SolidContainer Container: Wide-Mouth HDPE Segregate from Oxidizers SolidPath->SolidContainer LiquidContainer Container: Safety Can/Glass Classify as Halogenated Solvent LiquidPath->LiquidContainer Labeling Labeling: 'Hazardous Waste - Halogenated' List Specific Chemical Name SolidContainer->Labeling LiquidContainer->Labeling Storage SAA Storage: Secondary Containment < 1 Year Accumulation Labeling->Storage Disposal EHS Pickup -> High Temp Incineration (Requires HF Scrubber) Storage->Disposal

Figure 1: Decision tree for the segregation and packaging of halogenated indole waste. Note the convergence at high-temperature incineration due to the stability of the C-F bond.

Part 3: Regulatory & Compliance Logic (RCRA)

As a researcher, you act as the "Waste Generator."[1] While this specific compound is not explicitly "P-Listed" or "U-Listed" by the EPA (unlike generic toxins), it is regulated under the "Derived-From" and Characteristic rules.

  • Waste Determination (40 CFR § 262.11):

    • Since the compound contains halogens and is toxic/irritating, it must be managed as Hazardous Waste .

    • If dissolved in a spent halogenated solvent (e.g., Methylene Chloride), it adopts the F-List code (e.g., F001/F002) of the solvent [1].[1]

  • No Drain Disposal: The Clean Water Act prohibits discharging toxic organics that can interfere with POTW (Publicly Owned Treatment Works) biological digestors. Halogenated indoles are biocidal and persistent [2].

Compliance Checklist:

Part 4: Emergency Procedures (Spill Management)

In the event of a benchtop spill of solid 4-chloro-5-fluoro-2-methyl-1H-indole:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don Nitrile gloves, safety goggles, and an N95 respirator (if powder is fine).[1]

  • Contain: Do not dry sweep (creates dust).

    • Technique: Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.

  • Clean: Scoop the damp material into the Solid Halogenated Waste container.

  • Decontaminate: Wipe the surface with a soap/water solution. Place wipes in the same waste container.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F, K, P, and U Lists).[1] RCRA Regulations.[2][3] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Laboratory Chemical Safety Summary (LCSS): Halogenated Indoles. (General Class Handling). Available at: [Link]

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Handling

Personal protective equipment for handling 4-chloro-5-fluoro-2-methyl-1H-indole

Essential Safety and Handling Guide for 4-chloro-5-fluoro-2-methyl-1H-indole This guide provides essential, immediate safety and logistical information for the handling of 4-chloro-5-fluoro-2-methyl-1H-indole in a labora...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 4-chloro-5-fluoro-2-methyl-1H-indole

This guide provides essential, immediate safety and logistical information for the handling of 4-chloro-5-fluoro-2-methyl-1H-indole in a laboratory setting. The recommendations herein are grounded in established safety protocols for halogenated aromatic compounds and are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Assessment: A Proactive Approach

While detailed toxicological data for 4-chloro-5-fluoro-2-methyl-1H-indole is limited, the presence of chloro and fluoro groups on an indole scaffold necessitates a cautious approach.[2][3] Halogenated organic compounds can exhibit a range of toxicities, and some indole derivatives are known to have biological activity.[4] Therefore, we must assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[5][6][7]

Potential GHS Classifications (Assumed):

  • Acute Toxicity (Oral, Dermal, Inhalation)

  • Skin Corrosion/Irritation[8]

  • Serious Eye Damage/Eye Irritation[8]

  • Specific Target Organ Toxicity[9]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is contingent on the scale of the experiment and the potential for exposure.

Core PPE Requirements (All Operations):
Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting EN 166 or ANSI Z.87.1 standards. A face shield should be worn over goggles if there is a significant splash hazard.[10][11]Protects against splashes of the chemical, which may cause serious eye irritation.[7][12]
Hand Protection Double gloving with chemically resistant nitrile gloves is required.[1] Gloves should be inspected before use and changed immediately if contaminated.[13][14]Prevents skin contact. Nitrile gloves offer good resistance to a variety of chemicals.[15] Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Body Protection A dedicated laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[1][11] For larger scale operations or when there is a high risk of splashing, a chemical-resistant apron or disposable suit should be worn over the lab coat.[1][15]Protects the skin from accidental spills and contamination.[13]
Respiratory Protection All work with solid 4-chloro-5-fluoro-2-methyl-1H-indole and its solutions must be conducted in a certified chemical fume hood.[11] If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate cartridges for organic vapors and particulates must be used.[1][13]Minimizes inhalation exposure to the compound, which may be harmful.[2]
PPE Selection Workflow:

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level Start Start: Handling 4-chloro-5-fluoro-2-methyl-1H-indole SmallScale Small Scale? (<1g, dilute solution) Start->SmallScale HighRisk High Risk Procedure? (Heating, sonication, aerosolization) SmallScale->HighRisk Yes CorePPE Core PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat SmallScale->CorePPE No EnhancedPPE Enhanced PPE: - Core PPE - Face Shield - Chemical Apron HighRisk->EnhancedPPE No MaxPPE Maximum PPE: - Enhanced PPE - Disposable Suit - Respirator (if outside hood) HighRisk->MaxPPE Yes

Caption: PPE Selection Workflow for Handling 4-chloro-5-fluoro-2-methyl-1H-indole.

Operational Plan: Safe Handling from Start to Finish

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Preparation
  • Designated Area: All handling of 4-chloro-5-fluoro-2-methyl-1H-indole must be conducted in a designated area, such as a certified chemical fume hood.[1]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before commencing work.

  • Surface Protection: Cover the work surface with absorbent, disposable bench paper.[1]

  • Assemble Materials: Have all necessary equipment, reagents, and waste containers assembled before starting the experiment.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent material is readily accessible.[11]

Handling Procedure
  • Donning PPE: Put on all required PPE as outlined in Section 2 before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so within the fume hood to prevent inhalation of dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Keep all reaction vessels containing the compound within the fume hood and ensure they are properly labeled.

  • Container Management: Keep containers tightly closed when not in use.[11]

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[12]

  • Waste Disposal: Dispose of all contaminated materials, including bench paper, gloves, and disposable lab coats, in the designated hazardous waste container.[11]

Spill Management: A Calm and Collected Response

In the event of a spill, a swift and appropriate response is critical.

Small Spills (within a fume hood)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4]

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Large Spills (outside a fume hood)
  • Evacuate: Immediately evacuate all non-essential personnel from the area.[4]

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Isolate: Restrict access to the spill area.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 4-chloro-5-fluoro-2-methyl-1H-indole and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: As a halogenated organic compound, this chemical must be disposed of as hazardous waste.[4][11]

  • Containerization: Collect all waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with non-halogenated waste.[11]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name and a description of the hazards (e.g., "Toxic," "Halogenated Organic Waste").[11]

  • Disposal Method: Dispose of the waste through a licensed chemical waste disposal company. High-temperature incineration is the preferred method for the destruction of halogenated organic compounds.[4] Never dispose of this chemical down the drain or in regular trash.[16][17]

References

  • Benchchem. Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • Great Plains Center for Agricultural Health. EQUIPMENT.
  • Sigma-Aldrich. 4-Chloro-5-fluoro-2,3-dihydro-1H-indole | 903551-32-6.
  • Rudolf Hensel GmbH. Safety Data Sheet according to REACH-Regulation (EC) 1907/2006 amended by regulation (EC) 2020/878 (DE) HENSO.
  • BASF. Safety data sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • University of Arizona. Personal Protective Equipment Selection Guide.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • TCI Chemicals. SAFETY DATA SHEET.
  • PPP Mag. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ChemDmart. Safety Data Sheet.
  • Benchchem. Essential Safety and Operational Guide for Handling 4-Fluoro-1-methyl-1H-indol.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ChemSafetyPro.COM. GHS Classification Criteria in A Single Page.
  • PubChem. GHS Classification (Rev.11, 2025) Summary.
  • Safe Work Australia. GHS Hazardous Chemical Information List.
  • Benchchem. Proper Disposal of 4-Chloro-5-hydroxyfuran-2(5H)-one: A Guide for Laboratory Professionals.
  • DTIC. Toxicology of Some Fluoro-Organic Compounds.

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